Methyl diacetoxy-6-gingerdiol
Description
Structure
3D Structure
Properties
CAS No. |
863780-90-9 |
|---|---|
Molecular Formula |
C22H34O6 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[(3R,5S)-3-acetyloxy-1-(3,4-dimethoxyphenyl)decan-5-yl] acetate |
InChI |
InChI=1S/C22H34O6/c1-6-7-8-9-19(27-16(2)23)15-20(28-17(3)24)12-10-18-11-13-21(25-4)22(14-18)26-5/h11,13-14,19-20H,6-10,12,15H2,1-5H3/t19-,20+/m0/s1 |
InChI Key |
QCJKXQWAFFZFLJ-VQTJNVASSA-N |
Isomeric SMILES |
CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)OC)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl diacetoxy-6-gingerdiol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl diacetoxy-6-gingerdiol, a naturally occurring compound found in the rhizomes of Zingiber officinale (ginger), is a derivative of the well-known bioactive molecule, 6-gingerol (B72531). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound. While specific experimental data for this methylated analog is limited in some areas, this document compiles the available information and draws comparisons with its closely related, non-methylated counterpart, diacetoxy-6-gingerdiol, to infer its likely mechanistic pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is chemically identified as (3R,5S)-1-(3,4-Dimethoxyphenyl)-3,5-decanediol 3,5-diacetate. Its structure is characterized by a decane (B31447) backbone with acetate (B1210297) groups at the C3 and C5 positions, and a 3,4-dimethoxyphenyl group at one end. The stereochemistry at the chiral centers C3 and C5 is (3R, 5S).
The structural formula of this compound is presented below:
Note: A 2D chemical structure diagram would be ideally placed here.
Synonyms:
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 863780-90-9 | [1] |
| Molecular Formula | C₂₂H₃₄O₆ | [1] |
| Molecular Weight | 394.5 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Insoluble in water. |
Spectroscopic Data
Detailed spectroscopic data, particularly 1H and 13C NMR, are essential for the unambiguous identification and characterization of a molecule. While specific NMR data for this compound is not available in the reviewed literature, mass spectrometry data has been reported.
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+Na]⁺ | 417.2227 |
This data is crucial for confirming the molecular weight and elemental composition of the compound.
Biological Activities and Mechanism of Action
While direct experimental evidence for the biological activities of this compound is limited, its structural similarity to diacetoxy-6-gingerdiol and other gingerol derivatives allows for informed postulations regarding its potential pharmacological effects. The primary activities of related compounds are anti-inflammatory and antioxidant.
Anti-inflammatory Activity
The anti-inflammatory effects of the closely related diacetoxy-6-gingerdiol have been attributed to its ability to inhibit the NLRP3 (NOD-like receptor protein 3) inflammasome . The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.
Signaling Pathway: NLRP3 Inflammasome Inhibition
The proposed mechanism involves the suppression of NLRP3 inflammasome activation, which in turn prevents the cleavage of pro-caspase-1 to active caspase-1. This ultimately leads to a reduction in the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).
Caption: Proposed inhibition of the NLRP3 inflammasome pathway by this compound.
Antioxidant Activity
The antioxidant properties of gingerol derivatives are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Signaling Pathway: Nrf2 Activation
It is hypothesized that this compound, similar to its analogues, can promote the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to investigate the biological activities of this compound, based on studies of its non-methylated analogue.
In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
Cell Line: THP-1 human monocytic cells or bone marrow-derived macrophages (BMDMs).
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate THP-1 monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Inflammasome Priming (Signal 1):
-
Prime the differentiated macrophages with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Following priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO).
-
Incubate for 1 hour.
-
-
Inflammasome Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (e.g., 5 mM) for 30 minutes or nigericin (B1684572) (e.g., 10 µM) for 1 hour.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit.
-
Assess cell viability and pyroptosis by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatants using an LDH cytotoxicity assay kit.
-
Lyse the cells to extract protein and analyze the expression of NLRP3, caspase-1, and IL-1β by Western blotting.
-
Workflow Diagram: NLRP3 Inflammasome Inhibition Assay
Caption: Experimental workflow for assessing NLRP3 inflammasome inhibition.
Synthesis
This compound can be obtained through the semi-synthesis from 6-gingerol, a major component of ginger. The synthetic route involves two main steps:
-
Reduction of 6-gingerol: The ketone group of 6-gingerol is reduced to a hydroxyl group to form 6-gingerdiol. This is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.
-
Acetylation of 6-gingerdiol: The two hydroxyl groups of 6-gingerdiol are then acetylated using an acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) to yield diacetoxy-6-gingerdiol.
Conclusion and Future Directions
This compound is a natural product with significant potential for pharmacological applications, particularly in the realms of anti-inflammatory and antioxidant therapies. While its structural similarity to other bioactive gingerols provides a strong basis for its proposed mechanisms of action, including the inhibition of the NLRP3 inflammasome and activation of the Nrf2 pathway, there is a clear need for further research.
Future studies should focus on:
-
The complete spectroscopic characterization of this compound, including detailed 1H and 13C NMR data.
-
Direct experimental validation of its inhibitory effects on the NLRP3 inflammasome and its ability to activate the Nrf2 pathway.
-
In-vivo studies to assess its efficacy, bioavailability, and safety profile in animal models of inflammatory and oxidative stress-related diseases.
-
Comparative studies with its non-methylated analogue to understand the impact of methylation on its biological activity.
This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this promising natural compound. The provided information and experimental protocols offer a framework for initiating further investigation into the chemical and biological properties of this compound.
References
A Technical Guide to the Synthesis of (3R,5S)-O-Methyl-gingerdiol Diacetate
For Researchers, Scientists, and Drug Development Professionals
I. Proposed Synthetic Pathway
The proposed synthesis of (3R,5S)-O-Methyl-gingerdiol diacetate commences with the commercially available or extracted[1]-gingerol. The synthesis is envisioned in three key steps:
-
Stereoselective Reduction: The ketone moiety of[1]-gingerol is reduced to a hydroxyl group to yield (3R,5S)-[1]-gingerdiol. This step is crucial for establishing the desired stereochemistry at the C-3 and C-5 positions.
-
Selective O-Methylation: The phenolic hydroxyl group on the vanillyl moiety of (3R,5S)-[1]-gingerdiol is selectively methylated. This step is designed to protect the phenolic hydroxyl group and introduce the O-methyl group.
-
Diacetylation: The two remaining aliphatic hydroxyl groups at the C-3 and C-5 positions are acetylated to yield the final product, (3R,5S)-O-Methyl-gingerdiol diacetate.
Below is a visual representation of the proposed synthetic workflow.
Caption: Proposed synthetic workflow for (3R,5S)-O-Methyl-gingerdiol Diacetate.
II. Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis.
Step 1: Stereoselective Reduction of[1]-Gingerol to (3R,5S)-[1]-Gingerdiol
This procedure is adapted from the known reduction of[1]-gingerol to a mixture of gingerdiol (B3348109) epimers.[2][3] Achieving high diastereoselectivity for the (3R,5S) isomer may require optimization of the reducing agent and reaction conditions.
Materials:
-
[1]-Gingerol
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve[1]-gingerol (1.0 g, 3.4 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.13 g, 3.4 mmol) to the solution in small portions over 15 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (approximately 1-2 hours).
-
Quench the reaction by the slow addition of deionized water (50 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate to separate the (3R,5S) and (3S,5S) diastereomers.
Step 2: Selective O-Methylation of (3R,5S)-[1]-Gingerdiol
This is a proposed standard procedure for the selective methylation of a phenolic hydroxyl group in the presence of aliphatic hydroxyl groups.
Materials:
-
(3R,5S)-[1]-Gingerdiol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous acetone (B3395972)
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (3R,5S)-[1]-gingerdiol (0.5 g, 1.7 mmol) in anhydrous acetone (50 mL), add anhydrous potassium carbonate (0.47 g, 3.4 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (0.19 mL, 2.0 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Diacetylation of (3R,5S)-O-Methyl-gingerdiol
This procedure is based on the general acetylation of gingerdiols.[4]
Materials:
-
(3R,5S)-O-Methyl-gingerdiol
-
Acetic anhydride (B1165640)
-
Deionized water
-
Ethyl acetate
-
1 M Copper (II) sulfate solution (CuSO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (3R,5S)-O-Methyl-gingerdiol (0.3 g, 0.97 mmol) in pyridine (10 mL) in a round-bottom flask.
-
Add acetic anhydride (0.27 mL, 2.9 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (approximately 2-4 hours).
-
Pour the reaction mixture into ice-cold deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with 1 M copper (II) sulfate solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (3R,5S)-O-Methyl-gingerdiol diacetate.
-
Further purification can be achieved by flash column chromatography if necessary.
III. Quantitative Data
The following table summarizes the expected yields for each synthetic step. The yields for the O-methylation and the final product are estimates based on similar reactions, as direct experimental data for this specific compound is not available.
| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) | Reference |
| 1 | Stereoselective Reduction | [1]-Gingerol | (3R,5S)-[1]-Gingerdiol | NaBH₄, MeOH | 40-50% (for the desired diastereomer) | [2] |
| 2 | Selective O-Methylation | (3R,5S)-[1]-Gingerdiol | (3R,5S)-O-Methyl-gingerdiol | (CH₃)₂SO₄, K₂CO₃ | 80-90% (estimated) | - |
| 3 | Diacetylation | (3R,5S)-O-Methyl-gingerdiol | (3R,5S)-O-Methyl-gingerdiol Diacetate | Acetic Anhydride, Pyridine | 85-95% | [4] |
IV. Biological Activity and Signaling Pathways
Derivatives of gingerdiol have been reported to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.[4] The anti-inflammatory properties are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are key enzymes in the prostaglandin (B15479496) synthesis pathway.
Caption: Inhibition of the COX pathway by gingerdiol derivatives.
Furthermore, some ginger compounds have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor involved in the inflammatory response, cell survival, and proliferation.
Caption: Putative modulation of the NF-κB signaling pathway.
Disclaimer: The experimental protocols and quantitative data for the synthesis of (3R,5S)-O-Methyl-gingerdiol diacetate are proposed based on established chemical principles and literature on related compounds. These procedures may require optimization for optimal results. The signaling pathway diagrams represent generalized pathways for gingerdiol derivatives and their putative mechanism of action. Further research is needed to elucidate the specific biological activities and mechanisms of (3R,5S)-O-Methyl-gingerdiol diacetate.
References
An In-depth Technical Guide to Methyl diacetoxy-6-gingerdiol (CAS: 863780-90-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl diacetoxy-6-gingerdiol is a synthetic derivative of gingerol, a bioactive compound found in the rhizomes of ginger (Zingiber officinale)[1]. As a synthetic analog, it offers enhanced stability and bioavailability, making it a valuable tool for detailed investigations into the bioactivities of gingerol-related compounds. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activity, mechanism of action, and relevant experimental protocols. The primary focus of current research revolves around its potent anti-inflammatory and antioxidant properties, particularly its role in modulating cellular pathways associated with degenerative diseases.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 863780-90-9 | [1] |
| Molecular Formula | C₂₂H₃₄O₆ | [1] |
| Molecular Weight | 394.50 g/mol | [1] |
| Synonyms | (3R,5S)-1-(3,4-Dimethoxyphenyl)-3,5-decanediol 3,5-diacetate, (3R,5S)-O-Methyl-[2]-gingerdiol diacetate | [3] |
| Boiling Point (Predicted) | 490.9 ± 45.0 °C at 760 mmHg | [3] |
| Flash Point (Predicted) | 209.6 ± 28.8 °C | [3] |
| Density (Predicted) | 1.0 ± 0.1 g/cm³ | [3] |
| LogP (Predicted) | 5.08 | [3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| 1H and 13C NMR Data | Not readily available in cited literature. | [1] |
Biological Activity and Mechanism of Action
The primary reported biological activities of this compound and its close analog, Diacetoxy-6-gingerdiol, are its anti-inflammatory and antioxidant effects. A pivotal area of investigation has been its protective role in nucleus pulposus cells (NPCs), which are central to intervertebral disc health.
Inhibition of the NLRP3 Inflammasome Pathway
Research has shown that Diacetoxy-6-gingerdiol can protect the extracellular matrix of nucleus pulposus cells and mitigate intervertebral disc degeneration by targeting the IL-1β-mediated NLRP3 inflammasome pathway[5]. The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptosis, a form of inflammatory cell death. Diacetoxy-6-gingerdiol has been shown to inhibit the activity of the NLRP3 inflammasome, thereby blocking the downstream inflammatory cascade[5].
References
- 1. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 2. Qualitative Analysis of Ethanolic extract of Ginger (Zingiber officinale Rosc) by Gas Chromatography Triple Quad Time-Flight (GC-Q-TOF) Technology - ProQuest [proquest.com]
- 3. This compound | CAS#:863780-90-9 | Chemsrc [chemsrc.com]
- 4. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Isolation of Methyl diacetoxy-6-gingerdiol from Ginger (Zingiber officinale)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl diacetoxy-6-gingerdiol, a naturally occurring diarylheptanoid found in the rhizomes of ginger (Zingiber officinale), has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the isolation and purification of this compound. It details a robust experimental framework for its extraction and purification, summarizes its physicochemical properties, and explores its potential mechanisms of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Ginger (Zingiber officinale) is a widely used spice and traditional medicine, rich in a variety of bioactive compounds. Among these are the diarylheptanoids, a class of phenolic compounds to which this compound belongs.[1] First isolated by Kikuzaki et al. in 1992, this compound is noted for its potential anti-inflammatory and antioxidant properties.[2] While some sources also refer to it as a synthetic derivative of gingerol, it is recognized as a natural product isolated from ginger rhizomes. This guide outlines a composite of established methods for the successful isolation and purification of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key analytical data for this compound. This information is crucial for the identification and characterization of the compound during and after the purification process.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₄O₆ | [3] |
| Molecular Weight | 394.50 g/mol | |
| CAS Number | 863780-90-9 | |
| Appearance | Powder (Physical description may vary) | [4] |
| Boiling Point | 490.9 ± 45.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Solubility | Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [4] |
| ¹H NMR (CDCl₃) | Data not fully available in searched literature. | |
| ¹³C NMR (CDCl₃) | Data not fully available in searched literature. | |
| Mass Spectrometry (ESI-MS) | Data not fully available in searched literature. |
Experimental Protocols
The following protocols are a robust framework for the successful isolation and purification of this compound from ginger rhizomes. These methods are based on established techniques for the extraction of gingerols and related diarylheptanoids.
Extraction of Crude Ginger Oleoresin
This protocol describes the initial solvent extraction of the crude oleoresin from dried ginger rhizomes, which contains this compound.
Materials and Equipment:
-
Dried ginger rhizomes, powdered
-
Dichloromethane (CH₂Cl₂)
-
Soxhlet apparatus
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Weigh 500 g of finely powdered, dried ginger rhizomes.
-
Place the ginger powder into a large cellulose (B213188) thimble and position it in the chamber of a Soxhlet apparatus.
-
Add 2.5 L of dichloromethane to the boiling flask.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point. Continue the extraction for 8-12 hours, or until the solvent in the siphon tube runs clear.[5]
-
After extraction, allow the apparatus to cool.
-
Filter the dichloromethane extract through Whatman No. 1 filter paper to remove any fine plant material.[5]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude ginger oleoresin.[5]
-
Store the crude oleoresin at 4°C in a sealed, light-protected container.
Column Chromatography for Preliminary Purification
This step aims to separate the crude oleoresin into fractions to enrich for this compound.
Materials and Equipment:
-
Crude ginger oleoresin
-
Silica (B1680970) gel (for column chromatography)
-
Ethyl acetate
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Prepare a slurry of 200 g of silica gel in hexane and pour it into the chromatography column, allowing it to pack uniformly.
-
Dissolve 10 g of the crude ginger oleoresin in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely from the silica gel-adsorbed sample.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
Begin elution with 100% hexane, gradually increasing the polarity by introducing ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3, 1:1 Hexane:EtOAc v/v).
-
Collect fractions of a suitable volume (e.g., 50 mL).
-
Monitor the separation by spotting collected fractions on TLC plates. Develop the TLC plates in a mobile phase of Hexane:EtOAc (e.g., 7:3 or 1:1 v/v) and visualize under a UV lamp.
-
Pool the fractions that contain the compound of interest based on their TLC profiles. This compound is expected to elute in the mid-to-high polarity fractions.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.
Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.
Materials and Equipment:
-
Semi-purified extract from column chromatography
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
Fraction collector
-
Rotary evaporator or lyophilizer
Procedure:
-
Dissolve the semi-purified extract in a suitable solvent compatible with the mobile phase.
-
Prepare the mobile phase, for example, a gradient of acetonitrile and water. A starting condition could be 50:50 ACN:Water, moving to a higher concentration of ACN over 30-40 minutes. A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject the sample onto the column.
-
Run the gradient elution and monitor the chromatogram at a suitable wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound using a fraction collector.
-
Combine the collected fractions containing the pure compound.
-
Remove the solvent from the collected fractions using a rotary evaporator or by lyophilization to obtain pure this compound.
-
Confirm the purity of the final product using analytical HPLC.
Visualization of Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound from ginger rhizomes.
References
An In-depth Technical Guide on Diacetoxy-6-gingerdiol: Molecular Characteristics, Biological Activity, and Experimental Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Diacetoxy-6-gingerdiol, a bioactive compound with significant therapeutic potential. While the initial topic of interest was Methyl diacetoxy-6-gingerdiol, the available scientific literature predominantly focuses on its non-methylated counterpart, Diacetoxy-6-gingerdiol. This document will, therefore, detail the properties and activities of Diacetoxy-6-gingerdiol as a close structural analogue, which is instrumental for research in inflammation and cellular protection.
Core Molecular Attributes
This compound is a derivative of gingerdiol, a natural product isolated from the rhizomes of Zingiber officinale (ginger)[1]. The molecular formula of this compound is C22H34O6, and it has a molecular weight of 394.5 g/mol [2].
| Property | Value |
| Molecular Formula | C22H34O6 |
| Molecular Weight | 394.5 g/mol |
Biological Activity and Signaling Pathways
Diacetoxy-6-gingerdiol has demonstrated potent anti-inflammatory and antioxidant properties[3][4]. Its primary mechanisms of action involve the modulation of key signaling pathways implicated in inflammatory responses and cellular stress.
Inhibition of the NLRP3 Inflammasome Pathway
A significant body of research has highlighted the role of Diacetoxy-6-gingerdiol in the inhibition of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome[3][5][6]. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms[7]. Dysregulation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases[7].
Diacetoxy-6-gingerdiol has been shown to effectively suppress the activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and mitigating inflammatory processes[3][4][8][9]. This inhibitory action is particularly relevant in the context of conditions such as intervertebral disc degeneration, where inflammation plays a key pathogenic role[4][8][9].
Inhibition of the NLRP3 inflammasome pathway by Diacetoxy-6-gingerdiol.
Activation of the Nrf2/HO-1 Signaling Pathway
In addition to its anti-inflammatory effects, Diacetoxy-6-gingerdiol also exhibits significant antioxidant activity through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway[10]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including HO-1[10].
Under conditions of oxidative stress, Diacetoxy-6-gingerdiol promotes the nuclear translocation of Nrf2, leading to the upregulation of HO-1 and other antioxidant enzymes[10]. This, in turn, helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage[10].
Activation of the Nrf2/HO-1 signaling pathway by Diacetoxy-6-gingerdiol.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the investigation of Diacetoxy-6-gingerdiol's biological activities.
Cell Viability Assay
Purpose: To determine the cytotoxic effects of Diacetoxy-6-gingerdiol on a specific cell line.
Methodology:
-
Cell Culture: Plate cells (e.g., nucleus pulposus cells) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Diacetoxy-6-gingerdiol (e.g., 0-100 nM) for 24 to 48 hours. Include a vehicle control (e.g., DMSO).
-
Assay: Add a cell viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Western Blot Analysis
Purpose: To determine the effect of Diacetoxy-6-gingerdiol on the expression levels of specific proteins (e.g., NLRP3, Caspase-1, Nrf2, HO-1).
Methodology:
-
Cell Lysis: After treatment with Diacetoxy-6-gingerdiol, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.
NLRP3 Inflammasome Inhibition Assay
Purpose: To assess the inhibitory effect of Diacetoxy-6-gingerdiol on NLRP3 inflammasome activation.
Methodology:
-
Cell Priming (Signal 1): Prime cells (e.g., THP-1 monocytes differentiated into macrophages) with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of Diacetoxy-6-gingerdiol for 1 hour.
-
Inflammasome Activation (Signal 2): Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP or nigericin, for a short period (e.g., 30-60 minutes).
-
Sample Collection: Collect the cell culture supernatants and cell lysates.
-
Analysis:
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Assess pyroptosis (inflammatory cell death) by measuring LDH release from the cells.
-
Analyze the activation of caspase-1 in the cell lysates by Western blotting for the cleaved p20 subunit.
-
A generalized workflow for in vitro studies of Diacetoxy-6-gingerdiol.
References
- 1. This compound | CAS#:863780-90-9 | Chemsrc [chemsrc.com]
- 2. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Diacetoxy-6-gingerdiol protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diacetoxy-6-gingerdiol protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Methyl Diacetoxy-6-Gingerdiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl diacetoxy-6-gingerdiol, a derivative of the bioactive compounds found in ginger (Zingiber officinale), represents a molecule of significant interest in the exploration of novel therapeutic agents. As a synthetic analog of gingerol, it is designed to offer enhanced stability and bioavailability, potentially amplifying its inherent anti-inflammatory and antioxidant properties.[1] This technical guide provides a comprehensive overview of the known biological activities, experimental protocols, and signaling pathways associated with this class of compounds, with a primary focus on the closely related and more extensively studied Diacetoxy-6-gingerdiol. While specific quantitative data for the methylated form is limited in current literature, the information presented herein for its non-methylated counterpart serves as a critical foundation for future research and drug development endeavors.
This compound is characterized by the chemical formula C22H34O6 and a molecular weight of 394.50 g/mol .[1] Its synonyms include (3R,5S)-1-(3,4-Dimethoxyphenyl)-3,5-decanediol 3,5-diacetate and (3R,5S)-O-Methyl-[2]-gingerdiol diacetate. The presence of the dimethoxyphenyl group suggests methylation of the catechol ring, a structural feature that may influence its biological activity in comparison to Diacetoxy-6-gingerdiol.
Core Biological Activities: Anti-Inflammatory and Antioxidant Effects
The primary therapeutic potential of gingerdiol (B3348109) derivatives lies in their potent anti-inflammatory and antioxidant activities.[3] Research has particularly highlighted their protective effects in cellular models of inflammation and degenerative diseases.
Modulation of Inflammatory Pathways
A significant body of research points to the ability of Diacetoxy-6-gingerdiol to modulate key inflammatory signaling pathways. This modulation is central to its protective effects against cellular damage and dysfunction. The compound is under investigation for its potential in treating conditions such as arthritis and cardiovascular diseases.[1]
Antioxidant Properties
In addition to its anti-inflammatory effects, this compound is recognized for its antioxidant properties.[3] By mitigating oxidative stress, it may play a role in preventing or treating a range of oxidative stress-related disorders.[1]
Quantitative Data Summary
The following tables summarize the quantitative data available for the biological activities of Diacetoxy-6-gingerdiol, which serves as a valuable reference for investigating this compound.
Table 1: In Vitro Efficacy of Diacetoxy-6-gingerdiol in Human Nucleus Pulposus Cells
| Parameter | Assay System | Effective Concentration | Key Outcomes |
| NLRP3 Inflammasome Inhibition | Human Nucleus Pulposus Cells (in vitro) | 0.5 - 1 nM | Inhibition of pyroptosis; promotion of anabolism and inhibition of catabolism of the extracellular matrix.[4] |
| Binding to NLRP3 | Human Nucleus Pulposus Cells (in vitro) | Not Applicable | Binding Score: -30.64 kcal/mol |
Table 2: Comparative IC50 Values of Diacetoxy-6-gingerdiol and Other Natural Anti-inflammatory Compounds
| Compound | Target | Assay System | IC50 Value / Effective Concentration |
| Diacetoxy-6-gingerdiol | NLRP3 Inflammasome | Human Nucleus Pulposus Cells (in vitro) | Effective at 0.5-1 nM [5] |
| Curcumin | COX-2 | Human Colon Cancer Cells (HT-29) | ~15 µM |
| Resveratrol | COX-2 | Murine Macrophages (RAW 264.7) | ~2 µM |
| Quercetin | COX-2 | Human Colon Adenocarcinoma Cells (Caco-2) | ~3.7 µM |
| 6-Gingerol | COX-2 | Mouse Skin (in vivo) | >50 µM |
| Curcumin | Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | ~6.2 µM |
| Resveratrol | Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | ~21.7 µM |
| Quercetin | Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | ~12.5 µM |
Note: IC50 values can vary depending on the specific experimental conditions.
Signaling Pathways
The anti-inflammatory effects of Diacetoxy-6-gingerdiol are primarily attributed to its interaction with the NLRP3 inflammasome and Nrf2/HO-1 signaling pathways.
Inhibition of the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. Diacetoxy-6-gingerdiol has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and mitigating the inflammatory cascade.[4][6]
Caption: Inhibition of the NLRP3 inflammasome pathway by gingerdiol derivatives.
Activation of the Nrf2/HO-1 Pathway
Diacetoxy-6-gingerdiol has also been shown to activate the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.[6] Activation of Nrf2 leads to the expression of antioxidant enzymes, which helps to mitigate oxidative stress and protect cells from damage.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the anti-inflammatory and antioxidant activities of compounds like Diacetoxy-6-gingerdiol. These protocols can be adapted for the study of this compound.
NLRP3 Inflammasome Activation Assay
This assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome.
1. Cell Culture and Differentiation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate into macrophages, THP-1 cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
2. Priming (Signal 1):
-
After differentiation, the medium is replaced with fresh medium containing lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
The cells are incubated for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[2]
3. Compound Treatment:
-
Following the priming step, the cells are washed and treated with various concentrations of the test compound for 1 hour.
4. NLRP3 Activation (Signal 2):
-
The NLRP3 inflammasome is then activated by adding a second stimulus, such as ATP (5 mM) or Nigericin (10 µM), to the culture medium.[5]
5. Quantification of IL-1β Secretion:
-
The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
6. Data Analysis:
-
The percentage of inhibition of IL-1β secretion is calculated relative to the vehicle-treated control, and the IC50 value is determined.
Caption: Experimental workflow for the NLRP3 inflammasome inhibition assay.
Western Blot Analysis for Protein Expression
Western blotting is used to determine the protein expression levels of key inflammatory mediators and signaling molecules.
1. Cell Culture and Treatment:
-
Cells are cultured and treated with the test compound and/or inflammatory stimuli as described in the specific assay.
2. Protein Extraction:
-
Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
3. Protein Quantification:
-
The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).[7]
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., NLRP3, caspase-1, IL-1β, Nrf2, HO-1) overnight at 4°C.[8]
-
After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
7. Data Analysis:
-
The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound and its related compounds represent a promising class of natural product derivatives with significant anti-inflammatory and antioxidant potential. The well-documented activity of Diacetoxy-6-gingerdiol in modulating the NLRP3 inflammasome and Nrf2/HO-1 pathways provides a strong rationale for the continued investigation of its methylated analog.
Future research should focus on several key areas:
-
Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to specifically determine the biological activity of this compound.
-
Comparative Studies: Performing head-to-head comparisons of the efficacy of this compound with Diacetoxy-6-gingerdiol and other gingerol derivatives to understand the structure-activity relationship and the impact of methylation.
-
Pharmacokinetic and Safety Profiling: Establishing the pharmacokinetic profile and assessing the safety of this compound to support its potential development as a therapeutic agent.
The detailed protocols and data presented in this guide offer a foundational framework for researchers to further explore the therapeutic potential of this compound and contribute to the development of novel treatments for inflammatory and oxidative stress-related diseases.
References
- 1. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Diacetoxy-6-gingerdiol protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to Methyl Diacetoxy-6-Gingerdiol: A Promising Anti-Inflammatory and Antioxidant Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl diacetoxy-6-gingerdiol is a synthetic derivative of gingerol, a bioactive compound found in the rhizomes of the ginger plant, Zingiber officinale.[1] This compound has garnered significant interest for its potential therapeutic applications, primarily owing to its anti-inflammatory and antioxidant properties.[1][2] As a synthetic analog, this compound offers the potential for enhanced bioavailability and stability compared to its natural counterparts, making it a compelling candidate for further investigation in pharmaceutical development.[1] This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its biological activities, mechanisms of action, quantitative data, and detailed experimental protocols.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 863780-90-9 | [1] |
| Molecular Formula | C22H34O6 | [1][2] |
| Molecular Weight | 394.50 g/mol | [1][2] |
| Synonyms | (3R,5S)-1-(3,4-Dimethoxyphenyl)-3,5-decanediol 3,5-diacetate, (3R,5S)-O-Methyl-[3]-gingerdiol diacetate | [2] |
| Source | Synthetic derivative of gingerol | [1] |
| Appearance | Yellowish oil | [4] |
| Solubility | Dichloromethane (B109758), Chloroform, Ethyl Acetate, DMSO, Acetone | [4][5] |
Biological Activities and Mechanism of Action
The primary therapeutic potential of this compound lies in its potent anti-inflammatory and antioxidant effects.[1][2] Research has particularly focused on its protective role in nucleus pulposus cells (NPCs), which are critical components of intervertebral discs.[6][7]
The compound's mechanism of action involves the modulation of key cellular signaling pathways:
-
Inhibition of the NLRP3 Inflammasome Pathway : this compound has been shown to inhibit the IL-1β-mediated NLRP3 inflammasome pathway.[6][7] The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune response and, when dysregulated, contributes to various inflammatory diseases.[8] By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines like IL-1β.[6]
-
Activation of the Nrf2/HO-1 Pathway : Evidence suggests that this compound can activate the Nrf2/HO-1 signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[6] Activation of this pathway enhances the cellular defense against oxidative stress.
These mechanisms contribute to the observed biological effects of this compound, including the protection of the extracellular matrix in nucleus pulposus cells and the mitigation of pyroptosis, a form of programmed cell death associated with inflammation.[7][9]
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of this compound and its comparison with other natural anti-inflammatory compounds.
Table 1: Effects of Diacetoxy-6-gingerdiol on Nucleus Pulposus Cells (NPCs) [9]
| Parameter | Cell Line | Concentration(s) | Incubation Time | Observed Effect | Reference |
| Cytotoxicity | NPCs | 0-100 nM | 24 or 48 h | Not cytotoxic at concentrations of 1 nM or lower | [9] |
| ECM Regulation | NPCs | 0.5, 1 nM | 24 h | Promoted anabolism and inhibited catabolism of the extracellular matrix | [9] |
| Pyroptosis | NPCs | 0.5, 1 nM | 24 h | Inhibited pyroptosis | [9] |
Table 2: Comparative Anti-inflammatory Activity of Natural Compounds [10]
| Compound | Target | Assay System | IC50 Value / Effective Concentration |
| Diacetoxy-6-gingerdiol | NLRP3 Inflammasome | Human Nucleus Pulposus Cells (in vitro) | Effective at 0.5-1 nM |
| Curcumin | COX-2 | Human Colon Cancer Cells (HT-29) | ~15 µM |
| Resveratrol | COX-2 | Murine Macrophages (RAW 264.7) | ~2 µM |
| Quercetin | COX-2 | Human Colon Adenocarcinoma Cells (Caco-2) | ~3.7 µM |
| 6-Gingerol | COX-2 | Mouse Skin (in vivo) | >50 µM |
| Curcumin | Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | ~6.2 µM |
| Resveratrol | Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | ~21.7 µM |
| Quercetin | Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | ~12.5 µM |
Note: IC50 values can vary depending on the specific experimental conditions and cell types used.[10]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Isolation and Purification of Diacetoxy-6-gingerdiol from Zingiber officinale[4]
-
Extraction :
-
Finely powdered, dried ginger rhizomes (500 g) are subjected to Soxhlet extraction with dichloromethane (2.5 L).
-
The resulting crude oleoresin is concentrated using a rotary evaporator.
-
-
Silica (B1680970) Gel Column Chromatography :
-
The crude extract is adsorbed onto silica gel and loaded onto a packed silica gel column.
-
Elution is performed with a gradient of hexane (B92381) and ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the compound of interest are pooled and the solvent is evaporated.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
The semi-purified extract is further purified using a preparative HPLC system with a C18 column.
-
A gradient of acetonitrile (B52724) and water is used as the mobile phase.
-
The peak corresponding to Diacetoxy-6-gingerdiol is collected.
-
The solvent is removed to yield the pure compound, with purity confirmed by analytical HPLC.
-
Cell Viability Assay (CCK-8)[6]
-
Seed nucleus pulposus cells (NPCs) in 96-well plates.
-
After cell adherence, treat with varying concentrations of this compound for 24 or 48 hours.
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for the recommended time.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)[9]
-
Harvest treated and control cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis[6]
-
Lyse treated and control cells to extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., NLRP3, Caspase-1, Nrf2, HO-1) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)[6]
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and specific primers for target genes.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
Caption: Inhibition of the IL-1β-mediated NLRP3 inflammasome pathway.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway.
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
This compound presents itself as a highly promising natural product derivative with significant anti-inflammatory and antioxidant activities. Its ability to modulate the NLRP3 inflammasome and Nrf2 signaling pathways at nanomolar concentrations underscores its potential for the development of novel therapeutics for inflammatory and degenerative diseases. Further in vivo studies are warranted to fully elucidate its efficacy, safety, and pharmacokinetic profile, which will be crucial for its translation into clinical applications. The detailed protocols and compiled data in this guide aim to facilitate and accelerate future research in this exciting area.
References
- 1. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 2. Cas 863780-90-9,this compound | lookchem [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS:863780-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Solubility Profile of Methyl Diacetoxy-6-Gingerdiol: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methyl diacetoxy-6-gingerdiol, a bioactive compound derived from ginger (Zingiber officinale).[1][2][3] Recognized for its potential anti-inflammatory and antioxidant properties, understanding its solubility is critical for in vitro and in vivo studies.[4][5] This document outlines the known solubility characteristics of this compound in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents, presents detailed experimental protocols for solubility determination, and visualizes relevant biological pathways and experimental workflows.
Physicochemical Properties
This compound is a synthetic or naturally occurring derivative of gingerol.[1][2] Its molecular formula is C22H34O6.[1][4]
Solubility Data
Qualitative Solubility of this compound
The following table summarizes the known qualitative solubility of this compound.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[5][6][7] |
| Acetone | Soluble[5][6][7] |
| Chloroform | Soluble[6][7] |
| Dichloromethane | Soluble[5][6][7] |
| Ethyl Acetate | Soluble[5][6][7] |
Quantitative Solubility of Related Ginger Compounds (for reference)
The following table provides quantitative solubility data for 6-gingerol (B72531) and 6-shogaol, which are structurally related to this compound. These values can serve as an estimate for initial experimental design.
| Compound | Solvent | Approximate Solubility |
| 6-Gingerol | Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[8] |
| Ethanol | ~30 mg/mL[8] | |
| Dimethyl Formamide (DMF) | ~30 mg/mL[8] | |
| 6-Shogaol | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[9] |
| Dimethyl Formamide (DMF) | ~20 mg/mL[9] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility measurements, the following established methodologies are recommended.
Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., DMSO, ethanol) in a sealed, clear container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
DMSO-Based Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to estimate solubility.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, PBS).
-
Precipitation Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). The formation of a precipitate is monitored visually or by measuring turbidity using a plate reader.
-
Solubility Determination: The highest concentration at which no precipitate is observed is considered the kinetic solubility.
Biological Signaling Pathway
This compound has been reported to exhibit anti-inflammatory effects by inhibiting the IL-1β-mediated NLRP3 inflammasome pathway.[5]
References
- 1. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 2. This compound | CAS#:863780-90-9 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cas 863780-90-9,this compound | lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS:863780-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: Quantification of Methyl-6-Gingerdiol and Diacetoxy-6-Gingerdiol using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of gingerol derivatives, specifically adaptable for methyl-6-gingerdiol and diacetoxy-6-gingerdiol, using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection.
Introduction
Ginger (Zingiber officinale) contains several bioactive compounds, with gingerols being the most prominent. These compounds, including the well-studied 6-gingerol, are known for a variety of pharmacological activities such as anti-inflammatory, antioxidant, and antiemetic properties. The precise quantification of specific gingerol derivatives is crucial for the standardization of herbal products, pharmacokinetic studies, and the development of new therapeutic agents. This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of various gingerol derivatives and can be specifically adapted for novel compounds like methyl-6-gingerdiol and diacetoxy-6-gingerdiol, provided that analytical standards are available.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The separation of gingerol derivatives is achieved based on their differential partitioning between the stationary and mobile phases. Compounds with higher hydrophobicity will have a stronger interaction with the C18 column, resulting in longer retention times. Detection and quantification are performed using a UV-Vis detector, typically at a wavelength where the phenolic ring of the gingerol structure exhibits maximum absorbance, around 280 nm[1][2].
Experimental Protocols
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3].
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, nylon or PTFE)[4].
-
HPLC vials
-
Acetonitrile (B52724) (HPLC grade)[1].
-
Methanol (B129727) (HPLC grade)[4][5].
-
Water (HPLC grade or Milli-Q)[5].
-
Reference standards: 6-Gingerol, and if available, Methyl-6-gingerdiol and Diacetoxy-6-gingerdiol of known purity.
-
Mobile Phase: A common mobile phase for gingerol analysis is a gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid to improve peak shape.
-
Solvent A: Water with 0.1% formic acid or 1% acetic acid[1][2].
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Note: The exact gradient or isocratic ratio should be optimized based on the specific compounds being analyzed and the column used. An isocratic elution with acetonitrile and 1% aqueous acetic acid (48:52 v/v) has been shown to be effective for[6]-gingerol[1].
-
-
Standard Stock Solutions (1 mg/mL): Accurately weigh about 10 mg of each reference standard and dissolve in 10 mL of methanol[4]. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from approximately 0.1 to 100 µg/mL. These will be used to construct a calibration curve.
The following is a general procedure for the extraction of gingerol derivatives from a plant matrix (e.g., dried ginger rhizome powder).
-
Accurately weigh approximately 1 gram of the powdered sample into a centrifuge tube.
-
Add 10 mL of methanol to the tube[4].
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 15-30 minutes to facilitate extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes[4].
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial[4][5].
-
The sample is now ready for HPLC analysis. Dilution with the mobile phase may be necessary to bring the analyte concentration within the range of the calibration curve.
The following table summarizes a typical set of HPLC conditions that can be used as a starting point for method development.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-15 min: 40-85% B15-18 min: 85-100% B18-20 min: 100% B20.1-25 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[1][3] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 280 nm[1][2] |
Note: These conditions are a general guideline. Optimization of the gradient, flow rate, and other parameters may be necessary to achieve the desired separation for specific derivatives like methyl-6-gingerdiol and diacetoxy-6-gingerdiol.
Data Presentation and Analysis
Inject the prepared working standard solutions in triplicate. Plot a calibration curve of the peak area versus the concentration for each analyte. The linearity of the method should be evaluated by the correlation coefficient (R²), which should ideally be ≥ 0.999.
Inject the prepared sample solutions. The concentration of each analyte in the sample is determined by interpolating its peak area from the linear regression equation of the calibration curve.
The final concentration in the original sample can be calculated using the following formula:
Concentration (mg/g) = (C × V × D) / W
Where:
-
C = Concentration from the calibration curve (mg/mL)
-
V = Initial extraction volume (mL)
-
D = Dilution factor
-
W = Weight of the sample (g)
The quantitative results should be presented in a clear and structured table for easy comparison.
| Sample ID | Methyl-6-gingerdiol (mg/g ± SD) | Diacetoxy-6-gingerdiol (mg/g ± SD) |
| Sample A | Calculated Value | Calculated Value |
| Sample B | Calculated Value | Calculated Value |
| Sample C | Calculated Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC quantification protocol.
Caption: Workflow for HPLC quantification of gingerol derivatives.
This application note provides a comprehensive and adaptable protocol for the quantification of methyl-6-gingerdiol and diacetoxy-6-gingerdiol. Adherence to these guidelines, with appropriate method validation, will ensure accurate and reproducible results for research and quality control purposes.
References
- 1. pjps.pk [pjps.pk]
- 2. ymcamerica.com [ymcamerica.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utm.mx [utm.mx]
- 6. High-performance liquid chromatographic analysis of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol in ginger-containing dietary supplements, spices, teas, and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Methyl diacetoxy-6-gingerdiol in Plant Extracts by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl diacetoxy-6-gingerdiol is a bioactive diarylheptanoid found in the rhizomes of ginger (Zingiber officinale)[1][2]. This compound, along with other gingerols and their derivatives, contributes to the therapeutic properties of ginger extracts. Notably, the related compound diacetoxy-6-gingerdiol has demonstrated significant anti-inflammatory effects by inhibiting the IL-1β-mediated NLRP3 inflammasome pathway, suggesting its potential as a therapeutic agent for inflammatory conditions[3]. This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Data Presentation
While precise quantitative data for this compound across various ginger cultivars is limited in the current scientific literature, qualitative and semi-quantitative comparisons have been reported. The following table summarizes the available findings on the presence and relative abundance of this compound and the related Diacetoxy-6-gingerdiol in different ginger varieties. It is important to note that the concentration of gingerol-related compounds can vary significantly based on the cultivar, geographical origin, and processing methods[4].
| Compound | Ginger Variety/Origin | Observation | Reference |
| This compound | "Ogawa Umare" (OG) | Higher amount compared to "Shoga" | [5] |
| This compound | "Red ginger" | Low content | [5] |
| This compound | Korean Ginger | Present | [6] |
| This compound | Ethiopian Ginger | Present | [6] |
| Diacetoxy-6-gingerdiol | Chinese Ginger | Isolated | [4] |
Experimental Protocols
This section details the methodologies for the extraction and LC-MS/MS analysis of this compound from plant materials.
Sample Preparation: Solvent Extraction of Ginger Rhizomes
This protocol is based on established methods for the extraction of gingerols and related compounds from ginger rhizomes[7].
Materials and Equipment:
-
Fresh or dried ginger rhizomes
-
Grinder or blender
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Ultrasound sonicator
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filters
Procedure:
-
Grind fresh or dried ginger rhizomes into a fine powder.
-
Weigh 1 gram of the powdered rhizome into a centrifuge tube.
-
Add 10 mL of methanol or dichloromethane to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Perform ultrasound-assisted extraction for 30 minutes in a sonicator bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 3-7) two more times with fresh solvent.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase (see LC-MS/MS method).
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following protocol provides a starting point for the development of a quantitative LC-MS/MS method. Optimization of these parameters for your specific instrument is recommended.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)[8] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | As per instrument recommendation |
| Drying Gas Temperature | As per instrument recommendation |
| Capillary Voltage | As per instrument recommendation |
MRM Transitions for this compound and Related Compounds:
The primary fragmentation of diacetoxy-gingerdiol involves the sequential neutral loss of acetic acid (CH₃COOH, 60 Da). While specific MRM transitions for this compound are not definitively published, they can be inferred from the fragmentation of the related diacetoxy-6-gingerdiol and the identified sodium adduct of this compound[2]. The molecular weight of this compound (C22H34O6) is 394.50 g/mol [9].
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| This compound (proposed) | 395.2 | 335.2 | [M+H - CH₃COOH]⁺ |
| 395.2 | 275.2 | [M+H - 2CH₃COOH]⁺ | |
| Diacetoxy-6-gingerdiol | 395.2 | 335.2 | [M+H - CH₃COOH]⁺ |
| 395.2 | 275.2 | [M+H - 2CH₃COOH]⁺ |
Note: The precursor ion for this compound is proposed based on its molecular weight and the common formation of [M+H]⁺ adducts in ESI positive mode. These transitions should be confirmed by direct infusion of a standard.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in plant extracts.
Signaling Pathway
Diacetoxy-6-gingerdiol has been shown to inhibit the NLRP3 inflammasome pathway. This pathway is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases. The diagram below illustrates the proposed mechanism of inhibition.
References
- 1. Research Progress on Chemical Constituents of Zingiber officinale Roscoe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemical Signatures of Water Extract of Zingiber officinale Rosc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. or.niscpr.res.in [or.niscpr.res.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 863780-90-9 | NJB78090 [biosynth.com]
Application Notes & Protocol: Evaluating the Anti-inflammatory Activity of Methyl Diacetoxy-6-gingerdiol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl diacetoxy-6-gingerdiol, a derivative of the bioactive compounds found in ginger, has garnered scientific interest for its potential anti-inflammatory properties.[1][2] Like its parent compounds, such as 6-gingerol, it is hypothesized to modulate key inflammatory pathways, making it a promising candidate for therapeutic development.[1] These application notes provide a detailed protocol for assessing the anti-inflammatory effects of this compound in vitro using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.[1][3] The described assays will quantify the inhibition of nitric oxide (NO) production and the secretion of pro-inflammatory cytokines, key markers of the inflammatory response.
Mechanism of Action:
The precise mechanisms of this compound are under investigation, but it is believed to share similarities with other gingerols. These related compounds have been shown to suppress the activation of critical signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are central to the inflammatory response.[1][4] Furthermore, diacetoxy-6-gingerdiol has been found to inhibit the IL-1β-mediated NLRP3 inflammasome pathway, a key component of the innate immune system.[1][5][6][7] By interfering with these pathways, this compound can potentially reduce the expression of pro-inflammatory genes and the subsequent production of inflammatory mediators.[1]
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a standard and reliable model for studying inflammation in vitro.[1][3][8]
-
Cell Line: RAW 264.7 (e.g., ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (e.g., MTT Assay)
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability should be above 90% for the concentrations used in subsequent anti-inflammatory assays.
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay quantifies the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[3]
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[8] Include appropriate controls: untreated cells (negative control), cells treated with LPS only (positive control), and cells treated with this compound only.[1]
-
After incubation, collect 50-100 µL of the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[1]
-
Incubate at room temperature for 10-15 minutes, protected from light.[1]
-
Measure the absorbance at 540 nm.[1]
-
Quantify the nitrite (B80452) concentration, a stable product of NO, by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[1][3]
Anti-inflammatory Assay: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in the NO production assay.
-
Following incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Use commercially available ELISA kits for the specific cytokines (TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, adding a detection antibody, followed by an enzyme conjugate and substrate.[1]
-
Measure the absorbance at the recommended wavelength.[1]
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve generated for each cytokine.[1]
Data Presentation
The quantitative data from the anti-inflammatory assays can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (Untreated) | - | ||
| LPS (1 µg/mL) | - | 0% | |
| LPS + this compound | X | ||
| LPS + this compound | Y | ||
| LPS + this compound | Z |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | - | |||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | X | |||
| LPS + this compound | Y | |||
| LPS + this compound | Z |
Mandatory Visualization
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Simplified NF-κB signaling pathway and the proposed inhibitory action of this compound.
References
Unveiling the Bioactivity of Methyl diacetoxy-6-gingerdiol: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the biological activity of Methyl diacetoxy-6-gingerdiol, a synthetic derivative of the naturally occurring 6-gingerdiol (B601187) found in ginger.[1][2] These protocols are designed to guide researchers in assessing its anti-inflammatory, antioxidant, and potential anti-cancer properties.
This compound has been investigated for its potential as an anti-inflammatory and antioxidant agent.[1][3][4] It is believed to modulate cellular pathways associated with inflammation and oxidative stress, potentially through the inhibition of cyclooxygenase enzymes and the reduction of pro-inflammatory cytokine production.[1]
Anti-inflammatory Activity Assays
The anti-inflammatory effects of this compound can be evaluated by measuring its ability to inhibit the production of inflammatory mediators in cell-based assays. A key target is the NLRP3 inflammasome, a protein complex involved in the innate immune response that, when activated, leads to the production of pro-inflammatory cytokines like IL-1β.[3][4][5]
Inhibition of NLRP3 Inflammasome Activation
Principle: This assay measures the ability of this compound to inhibit the activation of the NLRP3 inflammasome in response to an inflammatory stimulus.
Experimental Protocol:
-
Cell Culture: Culture human or murine macrophage cell lines (e.g., THP-1 or J774A.1) or primary cells like nucleus pulposus cells in appropriate media.[5]
-
Priming: Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 components.
-
Compound Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.
-
NLRP3 Activation: Stimulate the cells with a NLRP3 activator, such as ATP (5 mM) or nigericin (B1684572) (10 µM), for 30-60 minutes.
-
Quantification of IL-1β: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IL-1β inhibition at each concentration of this compound compared to the vehicle-treated control.
Data Presentation:
| Compound | Cell Line | Treatment Concentration | Observed Effect |
| This compound | Nucleus Pulposus Cells | 0.5 - 1 nM | Inhibition of IL-1β-mediated NLRP3 inflammasome activation |
| 6-Gingerol (B72531) | Murine Macrophages | >50 µM | Inhibition of COX-2 |
Signaling Pathway:
Caption: Inhibition of the IL-1β-mediated NLRP3 inflammasome pathway.
Antioxidant Activity Assays
The antioxidant capacity of this compound can be determined using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from violet to yellow.[7][8]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol. A known antioxidant like ascorbic acid or Trolox should be used as a positive control.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to each well. Add 100 µL of the different concentrations of this compound, the positive control, or methanol (as a blank).[7]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.[7]
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[7][8]
Experimental Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Sample and Standard Preparation: Prepare a dilution series of this compound in a suitable solvent. Prepare a standard curve using a series of concentrations of FeSO₄.[7]
-
Assay: Add 180 µL of the FRAP reagent to each well of a 96-well plate. Add 20 µL of the test sample, standard, or blank to the wells.[7]
-
Incubation: Incubate the plate at 37°C for 4 minutes.[7]
-
Measurement: Measure the absorbance at 593 nm.[7]
-
Calculation: Determine the FRAP value from the standard curve of FeSO₄, expressed as µM Fe(II) equivalents.[7]
Data Presentation:
| Assay | Compound | Concentration | % Inhibition/Activity |
| DPPH Radical Scavenging | Structurally similar diarylheptanoid | 10 µg/mL | 15.55% |
| DPPH Radical Scavenging | Structurally similar diarylheptanoid | 50 µg/mL | 76.01% |
| Superoxide Scavenging | Structurally similar diarylheptanoid | 10 µg/mL | 18.66% |
| Superoxide Scavenging | Structurally similar diarylheptanoid | 50 µg/mL | 35.43% |
Note: This data is for a structurally analogous diarylheptanoid and serves as a reference for interpreting results for this compound as direct data is limited in the provided search results.[7]
Experimental Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Anti-Cancer Activity Assays
Gingerols have been shown to modulate signaling pathways involved in cancer cell growth and apoptosis.[9][10] Cell-based assays can be employed to investigate the potential anti-cancer effects of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., oral, breast, or colon cancer cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.[11][12]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
Data Presentation:
| Compound | Cell Line | IC50 Value |
| 6-Gingerol | Oral Cancer Cells (YD10B, Ca9-22) | 50 - 150 µM (Significant inhibition) |
| 8-Gingerol & 10-Gingerol | Breast Cancer (HCC1806) | Potent anti-proliferative effects |
Note: This data for related gingerols provides a reference for the potential anti-cancer activity of this compound.[11][12]
Signaling Pathway:
Caption: Potential anti-cancer signaling pathways modulated by gingerols.
References
- 1. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 2. This compound | CAS#:863780-90-9 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04227K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Modulatory Effects of Gingerol in Cancer Cell Growth Through Activation and Suppression of Signal Pathways in Cancer Cell Growth Systemic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulatory Effects of Gingerol in Cancer Cell Growth Through Activation and Suppression of Signal Pathways in Cancer Cell Growth Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy based ginger fingerprinting reveals potential antiproliferative analytes for triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Diacetoxy-6-Gingerdiol: A Comprehensive Reference Standard Guide for Researchers
Introduction: Methyl diacetoxy-6-gingerdiol, a synthetic derivative of the bioactive gingerol molecule found in Zingiber officinale, serves as a high-quality reference standard for researchers, scientists, and drug development professionals.[1] Its enhanced stability and bioavailability compared to its natural counterparts make it an invaluable tool in pharmacological and biomedical research, particularly in studies investigating its potent anti-inflammatory and antioxidant properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard, complete with quantitative data, methodologies, and visual diagrams of its mechanism of action.
Physicochemical Properties and Handling
This compound is characterized by the following properties:
| Property | Value |
| CAS Number | 863780-90-9 |
| Molecular Formula | C₂₂H₃₄O₆ |
| Molecular Weight | 394.50 g/mol |
| Appearance | Typically a powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone |
| Storage | For long-term stability, it is recommended to store the compound at -20°C. |
Suppliers of this compound as a reference standard include Biosynth, ChemFaces, and MedChemExpress.[1][2][3]
Application as a Reference Standard in Analytical Methods
This compound is frequently used as a reference standard for the accurate quantification and identification of gingerol-related compounds in various matrices. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common analytical techniques employed.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately determine the concentration of this compound in a sample.
Instrumentation and Conditions (General Protocol):
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with 0.1% formic acid to improve peak shape |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Protocol for Standard Curve Preparation:
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards with at least five different concentrations.
-
HPLC Analysis: Inject each calibration standard into the HPLC system in triplicate.
-
Calibration Curve Construction: Plot the peak area of this compound against the corresponding concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Sample Analysis: Prepare the sample solution and inject it into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow for HPLC Quantification:
Biological Activity and Experimental Protocols
This compound exhibits significant anti-inflammatory and antioxidant activities, making it a subject of interest in drug discovery.
Anti-inflammatory Activity: Inhibition of the NLRP3 Inflammasome
A key mechanism of the anti-inflammatory action of this compound is the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome pathway.[4]
Signaling Pathway:
Quantitative Data on NLRP3 Inhibition:
| Compound | Effective Concentration | Cell Type | Key Outcome |
| This compound | 0.5 - 1 nM | Nucleus Pulposus Cells | Inhibition of pyroptosis and promotion of extracellular matrix anabolism. |
| 6-Shogaol | 20 µM | THP-1 Macrophages | Potent inhibition of IL-1β secretion.[5][6] |
| 10-Gingerol | 20 µM | THP-1 Macrophages | Significant inhibition of IL-1β secretion.[5][6] |
Protocol for In Vitro NLRP3 Inflammasome Inhibition Assay:
-
Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Priming: Prime the macrophages with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Treat the primed cells with various concentrations of this compound (or other test compounds) for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (5 mM) or nigericin (B1684572) (10 µM), for a short duration (e.g., 30-60 minutes).
-
Quantification of IL-1β: Collect the cell culture supernatant and quantify the amount of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β secretion at each concentration of the test compound compared to the vehicle control.
Antioxidant Activity
This compound's antioxidant properties can be assessed using various in vitro assays.
Common Antioxidant Activity Assays:
| Assay | Principle |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the reduction of the pre-formed ABTS radical cation by the antioxidant. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |
Protocol for DPPH Radical Scavenging Assay:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: In a 96-well plate, add the DPPH solution to each well, followed by the addition of the different concentrations of the test compound. Include a control with methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
Experimental Workflow for Antioxidant Assays:
Conclusion
This compound is a crucial reference standard for the accurate analysis of ginger-derived compounds and a potent bioactive molecule for investigating anti-inflammatory and antioxidant pathways. The detailed protocols and data presented in this guide provide researchers with the necessary tools to effectively utilize this compound in their studies, contributing to the advancement of drug discovery and development.
References
- 1. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:863780-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of Inhibitory Capacities of 6-, 8- and 10-Gingerols/Shogaols on the Canonical NLRP3 Inflammasome-Mediated IL-1β Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Inhibitory Capacities of 6-, 8- and 10-Gingerols/Shogaols on the Canonical NLRP3 Inflammasome-Mediated IL-1β Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Methyl Diacetoxy-6-Gingerdiol as a Cyclooxygenase-2 (COX-2) Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl diacetoxy-6-gingerdiol, a synthetic derivative of the naturally occurring gingerol found in the rhizomes of Zingiber officinale, is a compound of increasing interest for its potential anti-inflammatory properties.[1] Like other gingerols and their derivatives, it is being investigated for its capacity to modulate key inflammatory pathways, including the potential inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade. This document provides a detailed overview of the current understanding of this compound as an anti-inflammatory agent, complete with experimental protocols and visual representations of associated signaling pathways to guide further research and drug development. While direct quantitative data on the COX-2 inhibitory activity of this compound is limited in publicly available literature, this guide consolidates information on related ginger compounds to provide a comparative context and a foundation for future investigation.
Data Presentation
The anti-inflammatory potential of ginger-derived compounds has been evaluated through various in vitro assays. While specific data for this compound is emerging, the following tables summarize key quantitative findings for diacetoxy-6-gingerdiol and provide a comparative landscape with other well-studied gingerols.
Table 1: Anti-Inflammatory and Cytotoxic Profile of Diacetoxy-6-gingerdiol
| Parameter | Cell Line | Effective Concentration | Observation |
| NLRP3 Inflammasome Inhibition | Human Nucleus Pulposus Cells | 0.5-1 nM | Potent inhibition of the IL-1β-mediated NLRP3 pathway.[2][3] |
| Cytotoxicity | Human Nucleus Pulposus Cells | ≤ 1 nM | Not cytotoxic at concentrations of 1 nM or lower.[4][5] |
Table 2: Comparative COX-2 Inhibition by Other Ginger Compounds
| Compound | IC50 Value (COX-2) | Assay System |
| This compound | Data not available | - |
| 10-Gingerol | 32 µM | Purified Enzyme Assay[6][7] |
| 8-Shogaol | 17.5 µM | Purified Enzyme Assay[6][7] |
| 10-Shogaol | 7.5 µM | Purified Enzyme Assay[6][7] |
| 6-Gingerol | >50 µM | Mouse Skin (in vivo)[2] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of gingerols are believed to be mediated through the modulation of key signaling cascades. It is hypothesized that this compound may share similar mechanisms of action.
Inhibition of Pro-Inflammatory Signaling Pathways
This compound's anti-inflammatory activity is thought to involve the suppression of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are central to the expression of inflammatory mediators, including COX-2 and inducible nitric oxide synthase (iNOS).
References
- 1. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl diacetoxy-6-gingerdiol in Intervertebral Disc Degeneration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intervertebral disc degeneration (IVDD) is a prevalent condition and a primary contributor to low back pain, characterized by the progressive degradation of the extracellular matrix (ECM) within the nucleus pulposus (NP) and subsequent inflammatory responses.[1][2] Current therapeutic strategies are often limited to symptomatic relief, highlighting the need for novel, disease-modifying interventions.[2] Methyl diacetoxy-6-gingerdiol, a gingerol isolated from the rhizomes of Zingiber officinale, has emerged as a promising natural compound with potent anti-inflammatory and antioxidant properties.[3][4][5] Preclinical studies have demonstrated its potential to mitigate IVDD by targeting key signaling pathways involved in inflammation and cellular homeostasis.[4][6]
These application notes provide a comprehensive guide to utilizing this compound in IVDD research, detailing its mechanism of action, summarizing key quantitative data, and offering detailed experimental protocols for its investigation.
Mechanism of Action
This compound exerts its protective effects in nucleus pulposus cells (NPCs) through a multi-faceted mechanism primarily involving the inhibition of inflammatory pathways and the activation of antioxidant responses.
1. Inhibition of the IL-1β-Mediated NLRP3 Inflammasome Pathway:
Interleukin-1β (IL-1β) is a key pro-inflammatory cytokine that drives the pathogenesis of IVDD.[4] It triggers the assembly and activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[4] Activated caspase-1 then cleaves pro-IL-1β into its active form, perpetuating the inflammatory cascade and leading to ECM degradation.[7] this compound has been shown to directly bind to and inhibit the NLRP3 inflammasome, thereby blocking caspase-1 activation and the subsequent maturation of IL-1β.[4][6] This action helps to preserve the ECM of nucleus pulposus cells.[3][6]
2. Activation of the Nrf2/HO-1 Antioxidant Pathway:
Oxidative stress is another critical factor in the progression of IVDD. This compound has been found to activate the Nrf2/HO-1 signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By promoting the nuclear translocation of Nrf2, this compound enhances the cellular defense against oxidative stress, contributing to the protection of NPCs.[6]
3. Inhibition of Pyroptosis:
Pyroptosis is a form of pro-inflammatory programmed cell death that is dependent on caspase-1.[4] By inhibiting the NLRP3 inflammasome and caspase-1 activation, this compound also effectively suppresses pyroptosis in NPCs, further reducing inflammation and cell death in the intervertebral disc.[5]
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic mechanisms of icariin in intervertebral disc degeneration: A critical narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obesity-induced NLRP3 inflammasome activation in nucleus pulposus cells accelerates intervertebral disk degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacetoxy-6-gingerdiol protects the extracellular matrix of nucleus pulposus cells and ameliorates intervertebral disc degeneration by inhibiting the IL-1β-mediated NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Natural products can modulate inflammation in intervertebral disc degeneration [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Application Note: Measuring the Inhibitory Effect of Methyl diacetoxy-6-gingerdiol on TNF-α and IL-6 Production
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl diacetoxy-6-gingerdiol is a synthetic derivative of gingerol, a primary bioactive compound found in the rhizomes of ginger (Zingiber officinale)[1][2]. Compounds derived from ginger have demonstrated significant anti-inflammatory and antioxidant properties[3]. The pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators in inflammatory pathways and are implicated in a host of chronic diseases. While direct research on this compound is emerging, studies on analogous compounds like 6-gingerol (B72531) and 6-shogaol (B1671286) suggest that its anti-inflammatory mechanism likely involves the suppression of these critical cytokines through the inhibition of major signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)[4][5].
This document provides detailed protocols to assess the inhibitory activity of this compound on TNF-α and IL-6 production in vitro. The methodologies are based on established assays used to characterize the anti-inflammatory effects of related ginger-derived compounds.
Hypothesized Mechanism of Action
Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), activate cell surface receptors like Toll-like Receptor 4 (TLR4). This activation initiates intracellular signaling cascades, primarily the NF-κB and MAPK pathways.
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF and IL6[6].
-
MAPK Pathway: The MAPK pathway, involving kinases like p38 and JNK, also becomes activated upon stimulation. Phosphorylated p38 and JNK activate other transcription factors that contribute to the expression of TNF-α and IL-6[5].
This compound is hypothesized to interfere with these pathways, potentially by inhibiting the phosphorylation of key kinases like IKK or p38, thereby reducing the subsequent production of TNF-α and IL-6.
Data Presentation
The following table presents illustrative data demonstrating the potential dose-dependent inhibitory effect of this compound on LPS-induced TNF-α and IL-6 secretion in RAW 264.7 macrophages.
Disclaimer: The data below is hypothetical and intended for illustrative purposes only, as specific quantitative data for this compound is not yet widely available in published literature.
Table 1: Illustrative Inhibition of TNF-α and IL-6 by this compound
| Treatment Group | Concentration | TNF-α (pg/mL) ± SD | % Inhibition of TNF-α | IL-6 (pg/mL) ± SD | % Inhibition of IL-6 |
| Control (Untreated) | - | 25.4 ± 8.1 | - | 15.2 ± 5.5 | - |
| LPS (1 µg/mL) | - | 2150.8 ± 150.3 | 0% | 4890.5 ± 210.7 | 0% |
| LPS + MDG | 1 µM | 1612.5 ± 112.9 | 25% | 3423.4 ± 185.1 | 30% |
| LPS + MDG | 10 µM | 967.9 ± 95.4 | 55% | 1956.2 ± 155.8 | 60% |
| LPS + MDG | 50 µM | 473.2 ± 50.1 | 78% | 831.4 ± 90.2 | 83% |
MDG: this compound
Experimental Protocols
Protocol 1: Quantification of TNF-α and IL-6 Inhibition by ELISA
This protocol details a cell-based assay to measure the inhibitory effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.
A. Materials
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound (stock solution in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate-Buffered Saline (PBS).
-
-
Equipment: 96-well cell culture plates, multichannel pipette, microplate reader.
B. Procedure
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle control wells (medium with DMSO only). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to the designated wells to achieve a final concentration of 1 µg/mL. Also, include an unstimulated control group (cells with vehicle only, no LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant without disturbing the cell monolayer. Store supernatants at -80°C if not used immediately[9].
-
ELISA Protocol: Perform the TNF-α and IL-6 ELISA on the collected supernatants according to the manufacturer's instructions[7][8].
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and collected supernatant samples to the wells and incubate.
-
Wash the plate and add the biotin-conjugated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) at 450 nm using a microplate reader[7].
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their OD values from the standard curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Cytokine_LPS+Compound - Cytokine_Control) / (Cytokine_LPS - Cytokine_Control)] x 100%
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling
This protocol is for assessing how this compound affects the activation of key proteins in the NF-κB and MAPK pathways.
A. Materials
-
Cell Culture Supplies: As described in Protocol 1.
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
-
Antibodies:
-
Equipment: 6-well plates, cell scraper, SDS-PAGE and Western blot apparatus, chemiluminescence imager.
B. Procedure
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound for 1 hour as described previously.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a shorter duration suitable for observing phosphorylation events (e.g., 15, 30, or 60 minutes).
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p65) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensity using software like ImageJ. Normalize the intensity of phosphorylated proteins to their corresponding total protein levels and then to a loading control (β-actin or GAPDH)[12]. Compare the levels in treated groups to the LPS-only control to determine inhibition.
-
References
- 1. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 2. This compound | CAS#:863780-90-9 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Diacetoxy-6-Gingerdiol in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl diacetoxy-6-gingerdiol is a derivative of gingerdiol, a naturally occurring compound found in the rhizomes of Zingiber officinale (ginger).[1][2] While research has highlighted its potent anti-inflammatory and antioxidant properties, particularly its role in inhibiting the IL-1β-mediated NLRP3 inflammasome pathway, comprehensive studies on its direct application in cancer cell line research are limited.[2][3]
This document provides a detailed overview of the potential applications of this compound in cancer research, drawing parallels from the extensively studied and structurally similar compound,[3]-gingerol. The protocols and data presented herein are largely based on studies of[3]-gingerol and are intended to serve as a foundational guide for researchers investigating this compound. It is imperative to note that these protocols will require optimization for the specific cell lines and experimental conditions used with this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 863780-90-9 | [1][4] |
| Molecular Formula | C₂₂H₃₄O₆ | [1][4] |
| Molecular Weight | 394.50 g/mol | [1][4] |
| Appearance | Yellowish oil (inferred from similar compounds) | [2] |
| Solubility | Dichloromethane, Chloroform, Ethyl Acetate, DMSO, Acetone | [2] |
Potential Anti-Cancer Mechanisms (Inferred from[3]-Gingerol Studies)
Based on research on the closely related compound[3]-gingerol, this compound may exhibit anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a key mechanism for many anti-cancer agents.[5][6][7] Studies on[3]-gingerol have shown it induces apoptosis through caspase-mediated pathways and by modulating the BAX/BCL-2 ratio.[5][7]
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints can prevent the proliferation of cancer cells.[6][7][8][3]-Gingerol has been observed to cause cell cycle arrest at the G0/G1 or G2/M phases in different cancer cell lines.[6][7][8]
-
Inhibition of Metastasis: Preventing the spread of cancer cells to other parts of the body is crucial for improving patient outcomes.[8][3]-Gingerol has been shown to suppress cancer cell migration and invasion by regulating proteins involved in the epithelial-mesenchymal transition (EMT).[8]
-
Modulation of Key Signaling Pathways: The anti-cancer effects of[3]-gingerol are mediated by its influence on critical signaling pathways, including the activation of AMPK and suppression of the AKT/mTOR and ERK/NF-κB/Snail pathways.[8][9][10]
Quantitative Data from[3]-Gingerol Cancer Cell Line Studies
The following table summarizes the cytotoxic effects of[3]-gingerol on various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound.
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | Proliferation Assay | ~200 | 48 | [7] |
| MCF-7 | Breast Cancer | Proliferation Assay | ~200 | 48 | [7] |
| H-1299 | Human Lung Cancer | Cytotoxicity Assay | Not Specified | 24 | [11] |
| HCT-116 | Human Colon Cancer | Cytotoxicity Assay | Not Specified | 24 | [11] |
| HT-29 | Human Colon Cancer | Cytotoxicity Assay | Not Specified | 24 | [11] |
| SCC4 | Oral Cancer | MTT Assay | Not Specified | Not Specified | [6] |
| KB | Oral Cancer | MTT Assay | Not Specified | Not Specified | [6] |
| HeLa | Cervical Cancer | MTT Assay | Not Specified | Not Specified | [6] |
Experimental Protocols (Adapted from[3]-Gingerol Studies)
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to investigate the effect of this compound on the expression of proteins involved in key signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-AMPK, AMPK, p-AKT, AKT, p-mTOR, mTOR, E-cadherin, N-cadherin, Vimentin, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on studies with[3]-gingerol.
Caption: Potential modulation of AMPK and AKT/mTOR pathways by this compound.
Caption: Proposed mechanism of apoptosis induction by this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro cancer cell line studies.
References
- 1. This compound | CAS#:863780-90-9 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Gingerol Mediates its Anti Tumor Activities in Human Oral and Cervical Cancer Cell Lines through Apoptosis and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Antitumor Effects of 6-Gingerol in p53-Dependent Mitochondrial Apoptosis and Inhibition of Tumor Sphere Formation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6-gingerdiols as the major metabolites of 6-gingerol in cancer cells and in mice and their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Methyl diacetoxy-6-gingerdiol Synthesis
Welcome to the technical support center for the synthesis of Methyl diacetoxy-6-gingerdiol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis process. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway is a three-step process starting from 6-gingerol (B72531):
-
O-Methylation: The phenolic hydroxyl group of 6-gingerol is methylated to produce O-Methyl-6-gingerol. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
-
Reduction: The keto group of O-Methyl-6-gingerol is then reduced to a secondary alcohol, yielding O-Methyl-6-gingerdiol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation.
-
Acetylation: Finally, the two hydroxyl groups of O-Methyl-6-gingerdiol are acetylated to give the desired product, this compound. This is typically carried out using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270).
Q2: Where can I obtain the starting material, 6-gingerol?
A2: 6-Gingerol can be purchased from various chemical suppliers. Alternatively, it can be extracted and purified from fresh ginger (Zingiber officinale) rhizomes.[1] Purification from a crude extract is often performed using chromatographic techniques such as high-speed counter-current chromatography or column chromatography.[1]
Q3: How can I monitor the progress of each reaction step?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of all three reaction steps (O-methylation, reduction, and acetylation). By comparing the spots of the starting material, product, and any intermediates against a reference, you can determine the extent of the reaction and identify potential issues. For 6-gingerol and its derivatives, a common TLC solvent system is a mixture of n-hexane and diethyl ether (e.g., 40:60 v/v).[2]
Synthesis Pathway and Troubleshooting Workflow
The following diagrams illustrate the overall synthetic pathway and a general workflow for troubleshooting low yields.
Troubleshooting Guides
This section provides detailed troubleshooting for each step of the synthesis.
Step 1: O-Methylation of 6-Gingerol
| Problem | Possible Cause | Suggested Solution |
| Incomplete Methylation | Insufficient methylating agent. | Use a slight excess of dimethyl sulfate or methyl iodide. |
| Ineffective base. | Ensure the base (e.g., potassium carbonate, sodium hydroxide) is fresh and anhydrous. The presence of water can hydrolyze the methylating agent. | |
| Low reaction temperature or short reaction time. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. | |
| Low Yield of O-Methyl-6-gingerol | Degradation of starting material. | Ensure the 6-gingerol is of high purity. Impurities can lead to side reactions. |
| Loss of product during workup. | Optimize the extraction and purification steps. O-Methyl-6-gingerol is less polar than 6-gingerol, so adjust the solvent system for chromatography accordingly. | |
| Competing C-methylation. | While less common for phenols, ensure strongly basic conditions are not excessively prolonged. |
Step 2: Reduction of O-Methyl-6-gingerol
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reduction | Insufficient reducing agent. | Increase the molar equivalents of NaBH₄. The reaction is typically run with an excess of the reducing agent. |
| Deactivated reducing agent. | Use fresh, high-quality NaBH₄. Store it in a desiccator to prevent deactivation by moisture. | |
| Low reaction temperature. | While the reaction is often started at 0°C to control the initial exothermic reaction, it can be allowed to warm to room temperature to ensure completion. | |
| Formation of Side Products | Conjugate (1,4) reduction of any residual α,β-unsaturated ketone impurities. | While O-Methyl-6-gingerol is not an α,β-unsaturated ketone, impurities from 6-gingerol degradation (e.g., shogaols) could undergo this side reaction. Purify the O-Methyl-6-gingerol intermediate before reduction. The use of cerium chloride (Luche reduction conditions) can enhance selectivity for 1,2-reduction of the carbonyl group if conjugated impurities are present.[3][4] |
| Low Yield of O-Methyl-6-gingerdiol | Decomposition of the product during workup. | Use a gentle workup procedure. Avoid strongly acidic conditions and excessive heat during solvent evaporation. |
| Difficulty in isolating the product. | O-Methyl-6-gingerdiol is a polar compound. Ensure appropriate solvent systems are used for extraction and purification. |
Step 3: Acetylation of O-Methyl-6-gingerdiol
| Problem | Possible Cause | Suggested Solution |
| Incomplete Acetylation (mono-acetylated product observed) | Insufficient acetic anhydride. | Use a larger excess of acetic anhydride (e.g., 2.5 equivalents per hydroxyl group). |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC until the diol starting material is fully consumed. | |
| Steric hindrance. | While less likely for these secondary alcohols, if one hydroxyl group is significantly more hindered, it may react slower. Ensure adequate reaction time and temperature. | |
| Low Yield of this compound | Hydrolysis of the ester product during workup. | Ensure the workup is performed promptly and under neutral or slightly acidic conditions. Thoroughly dry the organic phase before solvent evaporation. Basic conditions during workup can lead to saponification (hydrolysis) of the ester groups.[5][6][7][8][9] |
| Loss of product during purification. | Optimize the column chromatography conditions (e.g., solvent system polarity). The diacetylated product is significantly less polar than the diol. | |
| Difficulty in removing pyridine. | Pyridine has a high boiling point. After the reaction, co-evaporate the mixture with toluene (B28343) under reduced pressure to effectively remove residual pyridine.[10] Alternatively, wash the organic layer with a dilute copper sulfate solution to complex with the pyridine. |
Quantitative Data Summary
While specific yield data for each step in the synthesis of this compound is not extensively reported in the literature, the following table provides typical yields for analogous reactions involving 6-gingerol and its derivatives. These can serve as a benchmark for optimizing your synthesis.
| Reaction Step | Substrate | Product | Reagents | Reported Yield | Reference |
| Purification | Crude Ginger Extract | 6-Gingerol | Flash Chromatography | 36.8% | [11] |
| Reduction | 6-Gingerol | 6-Gingerdiol | NaBH₄/MeOH | Not specified, but forms two epimers | [11] |
| Acetylation | Alcohols/Phenols | Acetylated Products | Acetic Anhydride/Pyridine | Generally high | [10][12][13] |
| Methylation | Phenols | Methyl Ethers | Dimethyl Sulfate/Base | Up to 70% for anisole | [14] |
Experimental Protocols
The following protocols are based on established methods for the synthesis of gingerol derivatives and can be adapted for the synthesis of this compound.
Protocol 1: O-Methylation of 6-Gingerol
-
Dissolution: Dissolve 6-gingerol (1 equivalent) in a suitable anhydrous solvent such as acetone (B3395972) or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add an excess of a suitable base, such as anhydrous potassium carbonate (e.g., 3 equivalents).
-
Methylation: Add dimethyl sulfate (e.g., 1.5 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture (e.g., to 50-60°C) and stir for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude O-Methyl-6-gingerol by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Reduction of O-Methyl-6-gingerol
-
Dissolution: Dissolve the purified O-Methyl-6-gingerol (1 equivalent) in methanol (B129727) or ethanol (B145695) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, e.g., 2-3 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium (B1175870) chloride solution.
-
Workup: Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent. Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude O-Methyl-6-gingerdiol may be used directly in the next step or purified by column chromatography if necessary.
Protocol 3: Acetylation of O-Methyl-6-gingerdiol
-
Dissolution: Dissolve the crude or purified O-Methyl-6-gingerdiol (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acetylation: Add acetic anhydride (e.g., 5 equivalents, or 2.5 equivalents per hydroxyl group) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis shows the complete disappearance of the starting material.
-
Quenching: Quench the reaction by the slow addition of methanol or water.
-
Workup: Remove the pyridine by co-evaporation with toluene under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Determination of 6-gingerol in ginger (Zingiber officinale) using high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. "Conclusions in Regard to the Methylation of Phenol" by Harry F. Lewis and Wesley Trieschmann [scholarworks.uni.edu]
Technical Support Center: Optimizing HPLC Purification of Methyl diacetoxy-6-gingerdiol
Welcome to the technical support center for the HPLC purification of Methyl diacetoxy-6-gingerdiol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to purify this compound?
A good starting point is to adapt methods used for the purification of similar gingerol compounds.[1][2][3][4][5][6] A reversed-phase HPLC method is generally effective.[1]
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.1% formic acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[2] |
| Gradient | Start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B. A typical gradient might run from 30% to 95% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min[7][1][3][6] |
| Column Temperature | 25-30 °C[7][1] |
| Detection Wavelength | 280 nm or 282 nm are commonly used for gingerols.[7][1][2] |
| Injection Volume | 10-20 µL[7][1] |
Q2: How should I prepare my crude ginger extract for HPLC purification?
Proper sample preparation is crucial to protect the HPLC column and achieve good separation.
Sample Preparation Protocol:
-
Extraction: Extract the ginger rhizome powder with a suitable solvent such as methanol (B129727) or ethanol.[3][6]
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude oleoresin.[3][6]
-
Dissolution: Dissolve the crude extract in the initial mobile phase composition (e.g., a mixture of water and acetonitrile).
-
Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1][2][3][6][8][9]
Q3: What are the common causes of peak tailing and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue, especially with phenolic compounds.[10]
Troubleshooting Peak Tailing:
| Potential Cause | Solution |
| Secondary Interactions | Lower the mobile phase pH to 2.5-3.5 with an acid like formic or acetic acid to suppress the ionization of silanol (B1196071) groups on the column.[10] Consider using an end-capped column.[10] |
| Column Contamination | Flush the column with a strong solvent to remove contaminants.[10][11] Using a guard column can also help protect the analytical column.[10] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[12] |
| Mismatched Sample Solvent | Ensure your sample is dissolved in a solvent that is compatible with or weaker than your initial mobile phase.[11][13] |
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the HPLC purification of this compound.
Problem 1: High Backpressure
Symptoms: The HPLC system pressure is significantly higher than normal.
| Possible Cause | Troubleshooting Steps |
| Blockage in the System | Check for blockages in the tubing, fittings, or inline filters.[11][13] |
| Clogged Column Frit | Try back-flushing the column (if the manufacturer allows). If the pressure does not decrease, the frit may need to be replaced.[12] |
| Sample Precipitation | Ensure your sample is fully dissolved in the mobile phase. Filter your samples before injection.[11][14] |
| Inappropriate Flow Rate | Reduce the flow rate to see if the pressure decreases to an acceptable level.[14] |
Problem 2: No Peaks or Very Small Peaks
Symptoms: The chromatogram shows no peaks or peaks that are much smaller than expected.
| Possible Cause | Troubleshooting Steps |
| Detector Lamp Off | Ensure the detector lamp is turned on and has not burned out.[15] |
| Incorrect Wavelength | Verify that the detector is set to the correct wavelength for your compound (around 280 nm for gingerols).[12] |
| No Sample Injected | Check the autosampler for proper operation and ensure there is sufficient sample in the vial.[15] |
| Sample Degradation | Prepare fresh samples and standards to rule out degradation.[15] |
| Flow Path Issue | Check for leaks or blockages in the flow path that could prevent the sample from reaching the detector.[15] |
Problem 3: Variable Retention Times
Symptoms: The time it takes for your compound to elute from the column changes between runs.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[15] Evaporation of the mobile phase can also alter its composition over time.[12] |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature.[12][15] |
| Leaks in the System | Inspect all fittings and connections for any signs of leakage.[15] |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.[12] |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol outlines a general method for analyzing the purity of this compound fractions.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.
Protocol 2: Sample Preparation from Ginger Extract
-
Extraction: Macerate 10 g of dried ginger powder in 100 mL of methanol for 24 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent using a rotary evaporator at 40 °C.
-
Reconstitution: Dissolve 10 mg of the dried extract in 1 mL of methanol.
-
Final Filtration: Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.[1]
Visualizations
Caption: Overall workflow for the extraction and HPLC purification of this compound.
Caption: Decision tree for troubleshooting poor peak shape in HPLC.
References
- 1. utm.mx [utm.mx]
- 2. ymcamerica.com [ymcamerica.com]
- 3. impactfactor.org [impactfactor.org]
- 4. pjps.pk [pjps.pk]
- 5. [PDF] A Simple HPLC Method for the Analysis of [ 6 ]-Gingerol Produced by Multiple Shoot Culture of Ginger ( Zingiber officinale ) | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gilson.com [gilson.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 12. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 13. mastelf.com [mastelf.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. uhplcs.com [uhplcs.com]
Preventing Methyl diacetoxy-6-gingerdiol precipitation in cell culture media
Welcome to the technical support center for Methyl diacetoxy-6-gingerdiol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound in cell culture experiments. The primary focus is to provide robust solutions for preventing its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of gingerol, a bioactive compound found in ginger rhizomes (Zingiber officinale).[1][2][3][4] It is investigated for its potential anti-inflammatory and antioxidant properties.[1][2] Due to its chemical structure, it is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media.[5][6]
Q2: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% sterile-filtered DMSO.[7]
Q3: Why does my compound precipitate immediately when I add it to my cell culture media?
This is a common phenomenon known as "antisolvent precipitation" or "crashing out."[8] It occurs when a compound dissolved in an organic solvent like DMSO is rapidly diluted into an aqueous solution (the media), where its solubility is much lower.[7][8] The abrupt change in solvent polarity causes the compound to fall out of solution.[9]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines, but a general guideline is to keep the final concentration at or below 0.5% (v/v).[5][10][11] For sensitive or primary cells, the final DMSO concentration should ideally be below 0.1%.[10][12] It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent-induced effects.[9]
Q5: Can I filter the media to remove the precipitate?
Filtering the media after precipitation is not recommended. The precipitate is your compound of interest; removing it will lead to an unknown and lower final concentration, rendering your experimental results unreliable. The focus should be on preventing the precipitation from occurring in the first place.[7]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe cloudiness, turbidity, or visible particles immediately after adding the compound to your cell culture media, consult the following table for potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change from a 100% DMSO environment to an aqueous one causes the compound to precipitate instantly.[7][9] | Perform a stepwise or serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) media. Then, add this intermediate solution to the final volume of media. Always add the compound solution to the media dropwise while gently swirling or vortexing.[5][7] |
| High Final Concentration | The target concentration of the compound in the media exceeds its maximum aqueous solubility limit.[7] | Lower the final working concentration of the compound. It is essential to first determine the maximum soluble concentration by performing a solubility assessment experiment (see Protocol 2).[7] |
| Low Media Temperature | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. Adding the stock to cold media can induce precipitation. | Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[7][11] |
| Localized High Concentration | Pipetting the concentrated stock solution directly into a small area of the media creates a transient zone of very high concentration, causing localized precipitation. | Add the stock solution slowly into the vortex of the swirling media rather than just dropping it onto the surface. This promotes rapid and even dispersion.[5] |
Issue 2: Precipitation Occurs Over Time During Incubation
If the media is clear initially but becomes cloudy or forms a precipitate after several hours or days in the incubator, consider the following factors.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability/Degradation | The compound may be unstable under incubator conditions (37°C, 5% CO2, humidity), degrading into less soluble byproducts over time.[5] | For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals. Assess compound stability in media over time using analytical methods like HPLC if possible.[9] |
| Interaction with Media Components | The compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[5] Serum proteins can sometimes help solubilize compounds, but can also lead to the formation of insoluble protein-compound complexes.[8][9] | Test the compound's solubility in serum-free versus serum-containing media. If precipitation is worse with serum, consider reducing the serum percentage or using a different basal media formulation.[8][9] |
| Media Evaporation | During long-term incubation, evaporation can concentrate all media components, including the compound, pushing its concentration above the solubility limit.[7] | Ensure the incubator has adequate humidity. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments.[7] |
| pH Shift in Media | The metabolic activity of cells can cause the pH of the culture medium to change over time. The solubility of pH-sensitive compounds can be significantly affected by these shifts.[11] | Ensure your medium is adequately buffered for your cell density and experiment duration. Consider using a medium supplemented with HEPES for more stable pH control.[7] |
Experimental Protocols
Protocol 1: Preparation and Dilution of this compound
This protocol describes the recommended method for preparing a stock solution and diluting it into cell culture medium to minimize precipitation.
Materials:
-
This compound powder
-
100% sterile-filtered, anhydrous DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare High-Concentration Stock:
-
Weigh out the desired amount of this compound powder.
-
Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming (to 37°C) can aid dissolution.[10][13]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[5]
-
-
Prepare Final Working Solution (Stepwise Dilution):
-
Thaw an aliquot of the 20 mM stock solution at room temperature.
-
Take the required volume of pre-warmed (37°C) complete cell culture medium in a sterile tube.
-
While gently vortexing or swirling the medium, add the required volume of the DMSO stock solution drop-wise to achieve the desired final concentration. For example, to make a 20 µM solution, add 1 µL of the 20 mM stock to 999 µL of medium.
-
Ensure the final DMSO concentration remains within the tolerated range for your cells (e.g., ≤0.1%).[10]
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Determining Maximum Soluble Concentration
This kinetic solubility assay helps you estimate the maximum concentration of the compound that will remain in solution in your specific cell culture medium.
Materials:
-
100 mM stock solution of this compound in DMSO
-
100% DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions in DMSO:
-
In a separate 96-well plate or in tubes, prepare a 2-fold serial dilution of the 100 mM stock solution in 100% DMSO.
-
-
Add to Culture Medium:
-
Add 198 µL of your pre-warmed complete cell culture medium to the wells of the clear-bottom 96-well plate.
-
Transfer 2 µL of each DMSO dilution into the corresponding wells containing medium. This creates a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.[8]
-
-
Incubate and Observe:
-
Seal the plate and let it incubate under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours).
-
Visually inspect the wells for precipitation. For a more quantitative measure, read the absorbance (turbidity) of the plate at a wavelength between 500-620 nm. An increase in absorbance compared to the control indicates precipitation.[8][14]
-
-
Determine Maximum Concentration:
-
The highest compound concentration that remains clear and shows no significant increase in absorbance is your maximum working soluble concentration under these specific conditions.
-
Visual Guides
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting decision tree for precipitation issues.
Caption: Hypothesized inhibitory action on the NF-κB signaling pathway.
References
- 1. Cas 863780-90-9,this compound | lookchem [lookchem.com]
- 2. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 3. This compound | CAS#:863780-90-9 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. benchchem.com [benchchem.com]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Improving the solubility of Methyl diacetoxy-6-gingerdiol for in vitro assays
Welcome to the technical support center for Methyl diacetoxy-6-gingerdiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a synthetic derivative of gingerol, a bioactive compound found in the rhizomes of Zingiber officinale (ginger).[1] It is investigated for its potential anti-inflammatory and antioxidant properties.[1] Research suggests its mode of action may involve the modulation of various cellular pathways that influence inflammation and oxidative stress, including the potential inhibition of cyclooxygenase (COX) enzymes.[1][2]
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and ethyl acetate. For a related compound, Diacetoxy-6-gingerdiol, the solubility in DMSO is reported to be 50 mg/mL.
Q3: What is the recommended method for preparing a stock solution?
For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This allows for the addition of a minimal volume of the stock solution to your aqueous cell culture medium, keeping the final DMSO concentration low.
Q4: What is the maximum permissible concentration of DMSO in cell culture?
High concentrations of DMSO can be toxic to cells. It is highly recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize any solvent-induced cellular effects.[3][4] Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.
Q5: My compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?
Precipitation upon dilution of a hydrophobic compound from an organic solvent into an aqueous medium is a common issue. Please refer to the Troubleshooting Guide below for detailed strategies to prevent this.
Troubleshooting Guide: Preventing Precipitation in in vitro Assays
This guide provides step-by-step instructions and alternative methods to address the precipitation of this compound in your experimental setup.
Initial Steps to Mitigate Precipitation
If you are observing precipitation of your compound, consider the following factors and procedural adjustments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution | Rapid solvent exchange and localized high concentration: Adding a concentrated DMSO stock directly to the aqueous medium can cause the compound to crash out of solution. | Employ a serial dilution method. Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into pre-warmed (37°C) culture medium while gently vortexing.[3] |
| High final concentration: The desired final concentration of the compound may exceed its solubility limit in the aqueous medium. | Perform a dose-response experiment. Start with a lower final concentration and gradually increase it to determine the maximum soluble concentration under your experimental conditions. Effective concentrations of the related Diacetoxy-6-gingerdiol have been reported in the nanomolar range (0.5-1 nM).[2] | |
| Precipitate forms over time during incubation | Temperature fluctuations: Changes in temperature between handling at room temperature and incubation at 37°C can affect solubility. | Minimize time outside the incubator. Pre-warm all solutions and media to 37°C before use. |
| Interaction with media components: The compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes. | Test solubility in a simpler buffer. Assess the compound's solubility in a buffered saline solution (e.g., PBS) to determine if media components are the primary issue. Consider using a serum-free medium if compatible with your cell line, as serum proteins can sometimes contribute to precipitation. |
Advanced Solubilization Techniques
If the initial troubleshooting steps are insufficient, consider using solubilizing agents. It is crucial to test the toxicity of these agents on your specific cell line.
| Technique | Description | Advantages | Considerations |
| Use of Surfactants | Non-ionic surfactants like Tween® 20 and Tween® 80 can be used at low concentrations to increase the solubility of hydrophobic compounds.[5][6] | Effective at low concentrations and generally have low cytotoxicity.[5] | Can have biological effects of their own.[6] The final concentration should be kept low (typically ≤0.1% v/v).[5] |
| Cyclodextrin (B1172386) Encapsulation | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[7] | Can significantly increase aqueous solubility and bioavailability.[7] | The choice of cyclodextrin and the drug-to-cyclodextrin ratio needs to be optimized.[7] |
Experimental Protocols
Protocol 1: Standard Preparation of Working Solution from DMSO Stock
This protocol is the first-line approach for preparing working solutions of this compound.
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve it in 100% sterile-filtered DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
If your final desired concentration is very low, it may be beneficial to first make an intermediate dilution of your stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare your highest concentration working solution, add a small volume of the stock solution to the pre-warmed medium while gently vortexing. For example, for a 1:1000 dilution, add 1 µL of a 10 mM stock to 999 µL of medium to get a 10 µM working solution.
-
Perform serial dilutions from this highest concentration to obtain your desired range of working solutions.
-
Visually inspect each dilution for any signs of precipitation.
-
Protocol 2: Solubilization using Tween® 20
This protocol should be used if precipitation persists with the standard method.
-
Prepare a Tween® 20 Stock Solution:
-
Prepare a 10% (v/v) stock solution of sterile Tween® 20 in sterile water or PBS.
-
-
Prepare Cell Culture Medium with Tween® 20:
-
Add the 10% Tween® 20 stock solution to your complete cell culture medium to achieve a final Tween® 20 concentration that is non-toxic to your cells (e.g., 0.05% - 0.1%). Pre-warm this medium to 37°C.
-
-
Prepare the Final Working Solution:
-
Follow the steps for preparing the final working solution as described in Protocol 1, but use the medium containing Tween® 20.
-
Protocol 3: Cyclodextrin-Mediated Solubilization
This is an advanced method that requires optimization. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Prepare a Cyclodextrin Solution:
-
Dissolve HP-β-CD in sterile water or your basal cell culture medium to a desired concentration (e.g., 1-10 mM).
-
-
Complexation:
-
Add the this compound DMSO stock solution to the HP-β-CD solution.
-
Incubate the mixture (e.g., at room temperature or 37°C) for a period of time (e.g., 1-24 hours) with agitation to allow for the formation of the inclusion complex.
-
-
Preparation of Final Working Solution:
-
Add the drug-cyclodextrin complex solution to your complete cell culture medium to achieve the desired final concentration of this compound.
-
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for planning your experiments.
Table 1: Recommended Solvent and Excipient Concentrations for in vitro Assays
| Substance | Recommended Final Concentration (v/v) | Notes |
| DMSO | ≤ 0.1% (ideal), < 0.5% (tolerable for most cell lines) | Cell line-specific toxicity should be determined.[3][4] |
| Tween® 20 | ≤ 0.1% | Can have biological effects; vehicle controls are essential.[5] |
| Tween® 80 | ≤ 0.1% | Can have biological effects; vehicle controls are essential.[6] |
Table 2: Reported Biological Activity of Related Gingerol Compounds
| Compound | Target/Activity | Assay System | Effective Concentration / IC₅₀ |
| Diacetoxy-6-gingerdiol | NLRP3 Inflammasome Inhibition | Human Nucleus Pulposus Cells (in vitro) | 0.5 - 1 nM[2] |
| [7]-Gingerol | COX-2 Inhibition | Mouse Skin (in vivo) | >50 µM[2] |
| [4]-Shogaol | COX-2 Inhibition | Enzyme Assay | 17.5 µM |
| [8]-Shogaol | COX-2 Inhibition | Enzyme Assay | 7.5 µM |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways potentially modulated by this compound and a general experimental workflow for its use in in vitro assays.
References
- 1. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory effects of [6]-gingerol on PMA-induced COX-2 expression and activation of NF-kappaB and p38 MAPK in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzet.com [alzet.com]
- 8. Anti-Oxidative and Anti-Inflammatory Effects of Ginger in Health and Physical Activity: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Methyl diacetoxy-6-gingerdiol degradation and stability issues
Disclaimer: Direct research on the degradation and stability of methyl diacetoxy-6-gingerdiol is limited. The following guidance is based on extensive studies of the closely related and well-documented compound, 6-gingerol (B72531), as well as general principles of organic chemistry. The degradation pathways and stability profiles are expected to be similar, but experimental verification is recommended.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a derivative of gingerdiol, a naturally occurring compound in ginger (Zingiber officinale) rhizomes. It is of interest for its potential anti-inflammatory and antioxidant properties.[1][2] Like other gingerols, it is a thermally labile molecule, susceptible to degradation under common experimental conditions, particularly elevated temperatures and non-neutral pH.[3] This degradation can result in lower yields, the formation of undesirable byproducts, and ultimately impact the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that cause the degradation of this compound?
The primary factors leading to the degradation of gingerol-like compounds are:
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High Temperatures: Heat is a major catalyst for the degradation of gingerols. Significant degradation of 6-gingerol is observed at temperatures above 60°C.[3]
-
pH: The stability of these compounds is pH-dependent. Acidic conditions, especially when combined with heat, can accelerate degradation.[3]
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Prolonged Exposure to Solvents: Long-term storage in solution, even at low temperatures, can lead to gradual degradation.
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Presence of Oxygen and Light: Exposure to air and UV light can promote oxidative and photodegradation processes.[4]
Q3: What are the likely degradation products of this compound?
Based on the structure of this compound and the known degradation of 6-gingerol, two primary degradation pathways are likely:
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Dehydration: Similar to 6-gingerol, which dehydrates to form the corresponding shogaol, this compound can likely undergo dehydration of its β-hydroxy keto group to form a shogaol analog. This reaction is favored by heat and acidic conditions.[3]
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Hydrolysis: The presence of two acetate (B1210297) groups makes the molecule susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding gingerdiols.[4]
Q4: How should I store this compound?
For optimal stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
Q5: What solvents are recommended for dissolving this compound?
This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[4] For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions.
Troubleshooting Guides
Low Yield or Purity During Extraction and Purification
| Symptom | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | High extraction temperatures causing degradation. | Optimize the extraction temperature. For heat-sensitive methods like maceration or sonication, consider using a cooling bath. For methods requiring heat, use the lowest effective temperature for the shortest possible duration. |
| Excessive heat during solvent evaporation. | Use low-temperature evaporation techniques such as rotary evaporation under reduced pressure or freeze-drying to remove the solvent.[3] | |
| Acidic conditions combined with heat. | If using acidic modifiers in your extraction solvent, perform the extraction at a lower temperature. | |
| Inconsistent extraction results between batches. | Variability in the starting ginger rhizome material (e.g., fresh vs. dried, age). | Standardize the starting material. Be aware that the drying method (e.g., freeze-drying vs. oven-drying) can significantly affect the initial profile of gingerols.[3] |
| Inconsistent extraction parameters. | Strictly control all extraction parameters, including temperature, time, solvent-to-solid ratio, and agitation speed. |
Analytical Issues (HPLC/LC-MS)
| Symptom | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) in HPLC. | Secondary interactions with the column. | Ensure the mobile phase has an appropriate pH. Adding a small amount of a competing base, like triethylamine, or using an end-capped column can mitigate interactions with residual silanol (B1196071) groups.[5] |
| Inappropriate mobile phase composition. | Optimize the organic solvent composition and gradient to achieve better peak symmetry. A shallower gradient may be necessary.[5] | |
| Column degradation. | Flush the column according to the manufacturer's instructions. If the problem persists, replace the column.[5] | |
| Low and inconsistent signal intensity in LC-MS. | Suboptimal ionization. | Experiment with mobile phase additives to enhance ionization. For positive ion mode, 0.1% formic acid or ammonium (B1175870) formate (B1220265) can improve protonation.[5] |
| Matrix effects from co-eluting compounds. | Improve sample preparation by incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step. Sample dilution can also reduce matrix effects if the analyte concentration is sufficient.[5][6] | |
| Appearance of unexpected peaks in the chromatogram. | Degradation of the analyte. | Prepare samples fresh and analyze them promptly. If storing samples, keep them at low temperatures and protected from light. Review sample preparation and analytical conditions for potential causes of degradation (e.g., high temperature, incompatible pH). |
Quantitative Data
The following tables summarize stability data for 6-gingerol, which can serve as a proxy for this compound.
Table 1: Effect of Temperature on 6-Gingerol Stability
| Temperature (°C) | Observation | Reference(s) |
| > 170 | Degradation of 6-gingerol is observed. | [3] |
| 130 - 170 | The concentration of 6-gingerol decreases. | [3] |
| > 100 | Degradation of compounds is a significant concern. | [3] |
| 80 | The highest extraction temperature resulted in the lowest 6-gingerol content. | [3] |
| > 60 | Significant degradation (over 50%) is observed. | [3] |
| 37 | Relatively stable. | [3] |
Table 2: Effect of pH on 6-Gingerol Stability
| pH | Observation | Reference(s) |
| 1 | Rapid degradation, especially at high temperatures. | [3] |
| 4 | Greatest stability observed. | [3] |
| 7 | Less stable than at pH 4. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
2. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a defined period.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm).
3. Sample Analysis:
-
At each time point, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).
-
Quantification: Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of an unstressed control sample.
Protocol 2: Quantification of this compound in a Biological Matrix (e.g., Plasma) by LC-MS/MS
This protocol provides a general guideline for sample preparation and analysis. Optimization for your specific matrix and instrumentation is crucial.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[5]
2. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column suitable for LC-MS.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions and equilibrate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
-
MRM Transitions: Determine the optimal precursor and product ion transitions for this compound and the internal standard.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for quantifying this compound.
Caption: Logical troubleshooting flow for inconsistent experimental results.
References
Technical Support Center: Synthesis of Methyl diacetoxy-6-gingerdiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl diacetoxy-6-gingerdiol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound, also known as (3R,5S)-1-(3,4-dimethoxyphenyl)-3,5-decanediol diacetate, is typically a two-step process. The first step involves the synthesis of the precursor diol, (3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diol. This is followed by the diacetylation of the diol using an acetylating agent to yield the final product.
Q2: What are the common byproducts encountered during the synthesis of this compound?
The most common byproduct is the mono-acetylated intermediate, where only one of the two hydroxyl groups on the precursor diol is acetylated. Other potential byproducts can arise from side reactions related to the starting materials and reagents used.
Q3: How can I monitor the progress of the acetylation reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress.[1][2][3][4] By spotting the reaction mixture alongside the starting diol and the purified product (if available), you can visualize the consumption of the starting material and the formation of the product and any byproducts. The diol is more polar than the mono-acetylated intermediate, which in turn is more polar than the di-acetylated final product. This difference in polarity allows for their separation on a TLC plate.
Q4: What are the critical parameters to control during the acetylation step?
The stoichiometry of the acetylating agent, reaction temperature, and reaction time are critical parameters. An insufficient amount of the acetylating agent or a short reaction time can lead to incomplete reaction and a higher proportion of the mono-acetylated byproduct.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on byproduct formation.
Issue 1: Presence of a significant amount of mono-acetylated byproduct.
Description: TLC or other analytical methods (e.g., NMR, LC-MS) indicate a mixture of the desired di-acetylated product and a substantial amount of the mono-acetylated intermediate.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Acetylating Agent | Increase the molar equivalents of the acetylating agent (e.g., acetic anhydride) relative to the diol. It is common to use a significant excess to drive the reaction to completion. |
| Short Reaction Time | Extend the reaction time and continue to monitor the progress by TLC until the starting diol spot is minimal or absent. |
| Low Reaction Temperature | If the reaction is being conducted at a low temperature, consider a modest increase in temperature, while monitoring for any potential degradation. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents, as water can consume the acetylating agent. |
Illustrative Data on Byproduct Formation:
The following table provides an example of how the amount of acetylating agent can influence the product distribution. Note: This data is illustrative and actual results may vary.
| Molar Equivalents of Acetic Anhydride (B1165640) | Di-acetylated Product (%) | Mono-acetylated Byproduct (%) | Unreacted Diol (%) |
| 2.2 | 75 | 20 | 5 |
| 3.0 | 88 | 10 | 2 |
| 4.0 | >95 | <5 | <1 |
Issue 2: Low overall yield of the acetylated products.
Description: The combined yield of both the di-acetylated and mono-acetylated products is lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degradation of Starting Material or Product | Avoid excessive heat and prolonged exposure to strongly acidic or basic conditions during the reaction and work-up. |
| Inefficient Extraction or Purification | Optimize the extraction and column chromatography procedures to minimize product loss. Ensure the chosen solvent system for chromatography provides good separation. |
| Volatility of Reagents | If using a volatile acetylating agent, ensure the reaction is conducted in a well-sealed vessel to prevent its evaporation. |
Issue 3: Difficulty in separating the di-acetylated product from the mono-acetylated byproduct.
Description: The Rf values of the di-acetylated and mono-acetylated products on TLC are very close, making separation by column chromatography challenging.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent System for Chromatography | Systematically screen different solvent systems (e.g., various ratios of hexane (B92381) and ethyl acetate) to find a composition that maximizes the separation between the two spots on TLC. |
| Overloaded Chromatography Column | Reduce the amount of crude product loaded onto the column to improve resolution. |
| Column Channeling | Ensure the column is packed uniformly to prevent channeling, which can lead to poor separation. |
Experimental Protocols
Protocol 1: Synthesis of (3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diol
This protocol describes a potential route to the diol precursor.
Materials:
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(R)-1-((S)-2-hydroxy-2-phenylethyl)-3-((S)-1-phenylethyl)urea
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Organocatalyst (e.g., a proline derivative)
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Aldehyde
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Anhydrous solvent (e.g., THF, CH2Cl2)
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Reducing agent (e.g., NaBH4)
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Standard work-up reagents (e.g., saturated NH4Cl, brine, MgSO4)
Procedure:
-
To a solution of 3-(3,4-dimethoxyphenyl)propanal in the chosen anhydrous solvent, add the organocatalyst.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
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Add the second aldehyde dropwise.
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Stir the reaction mixture at that temperature until completion, monitoring by TLC.
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Upon completion, quench the reaction with a suitable reagent (e.g., saturated NH4Cl).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
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Purify the resulting aldol (B89426) product by flash column chromatography.
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To a solution of the purified aldol product in a suitable solvent (e.g., methanol), add the reducing agent (e.g., NaBH4) portion-wise at 0 °C.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction carefully with water or a mild acid.
-
Remove the solvent under reduced pressure and perform an aqueous work-up and extraction.
-
Purify the crude diol by flash column chromatography to obtain (3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diol.
Protocol 2: Synthesis of this compound
This protocol details the acetylation of the precursor diol.
Materials:
-
(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diol
-
Acetic anhydride
-
Pyridine (B92270) (or another suitable base like DMAP with triethylamine)
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Anhydrous dichloromethane (B109758) (DCM) or another suitable solvent
-
Standard work-up reagents (e.g., 1M HCl, saturated NaHCO3, brine, MgSO4)
Procedure:
-
Dissolve (3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diol in anhydrous DCM.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for byproduct formation in this compound synthesis.
References
Technical Support Center: Refining Extraction Protocols for Gingerol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction protocols for gingerol derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction and analysis of these valuable bioactive compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of gingerol derivatives, offering potential causes and solutions in a question-and-answer format.
Question: Why is my gingerol yield consistently low?
Answer: Low gingerol yield can be attributed to several factors:
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Suboptimal Extraction Method: Conventional methods like maceration may result in lower yields compared to advanced techniques.[1] Consider employing methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) which have been shown to be more efficient.[1]
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Inappropriate Solvent Selection: The choice of solvent significantly impacts extraction efficiency. Ethanol (B145695) and methanol (B129727) are commonly used and effective solvents for gingerol extraction.[1] The concentration of the solvent is also critical; for instance, 70-80% ethanol has been shown to be effective.[2]
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Incorrect Particle Size: The surface area of the ginger material affects solvent penetration. Grinding the dried ginger to a fine powder increases the surface area and can improve extraction efficiency.
-
Insufficient Extraction Time or Temperature: Extraction is a time and temperature-dependent process. However, prolonged exposure to high temperatures can lead to degradation.[1][3] It's crucial to optimize these parameters for your specific method. For example, in reflux extraction, increasing the temperature from 50°C to 80°C and time from 2 to 4 hours has been shown to increase 6-gingerol (B72531) content.[4]
Question: I am observing degradation of gingerols in my extract. What could be the cause and how can I prevent it?
Answer: Gingerols are thermally labile and susceptible to degradation, primarily through dehydration to form shogaols.[1][5] Key factors causing degradation include:
-
High Temperatures: Temperatures above 60°C can significantly promote the degradation of gingerols.[1][5] It is advisable to use lower extraction temperatures or methods that minimize heat exposure, such as cold maceration or SFE at moderate temperatures.[1]
-
pH of the Extraction Medium: The stability of gingerols is pH-dependent. Acidic conditions, especially when combined with high temperatures, can accelerate their degradation.[5][6] Maintaining a pH around 4 has been shown to provide maximum stability for 6-gingerol.[6]
-
Prolonged Extraction Times: Extended exposure to extraction conditions, even at moderate temperatures, can contribute to degradation.[5] Optimizing the extraction time to achieve a balance between yield and stability is crucial.
-
Presence of Oxygen: Exposure to oxygen, particularly during drying and storage, can lead to the degradation of bioactive compounds.[5] Storing extracts under an inert atmosphere (e.g., nitrogen or argon) and in airtight, light-protected containers at low temperatures (-20°C or -80°C) can help prevent degradation.[5]
Question: My HPLC chromatogram shows a significant peak for shogaol, but I am trying to extract gingerol. Why is this happening?
Answer: The presence of a significant shogaol peak indicates the conversion of gingerol to shogaol. This is a common issue and is primarily caused by:
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Drying and Extraction Temperatures: High temperatures used during the drying of the ginger rhizome or during the extraction process will promote the dehydration of gingerols to shogaols.[7] For instance, drying and extracting at 80°C has been shown to increase the 6-shogaol (B1671286) content significantly.[7]
-
Acidic Conditions: As mentioned earlier, an acidic environment can catalyze the conversion of gingerols to shogaols.[7]
-
Storage Conditions: Long-term storage of ginger or its extracts, especially at room temperature, can also lead to the gradual conversion of gingerols to shogaols.[1]
To minimize shogaol formation, it is recommended to use fresh or freeze-dried ginger, employ low-temperature extraction methods, maintain a neutral or slightly acidic (around pH 4) extraction environment, and store the extracts properly at low temperatures.[1][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting gingerols?
A1: There is no single "best" method, as the optimal choice depends on factors like available equipment, desired purity, and scalability. However, advanced methods like Supercritical Fluid Extraction (SFE) with CO2, Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) are generally considered more efficient in terms of time, solvent consumption, and yield compared to conventional methods like maceration or Soxhlet extraction.[1]
Q2: Which solvent is best for gingerol extraction?
A2: Ethanol and methanol are the most popular and effective solvents for extracting gingerols from ginger rhizomes.[1] The polarity of the solvent plays a crucial role, and hydroalcoholic solutions (e.g., 70-80% ethanol) often provide a good balance for extracting gingerols while minimizing the co-extraction of unwanted compounds.[2]
Q3: How does the starting material (fresh vs. dried ginger) affect the extraction?
A3: The choice between fresh and dried ginger impacts the final composition of the extract. Fresh ginger contains the highest concentration of gingerols.[1] The drying process, especially at high temperatures, can lead to the conversion of gingerols to shogaols.[1][7] Freeze-drying is a preferred method for preserving the gingerol content in dried ginger.[1]
Q4: What are the optimal storage conditions for gingerol extracts?
A4: To ensure the stability of gingerol derivatives, extracts should be stored at low temperatures, ideally at -20°C or -80°C.[5] They should be kept in airtight containers, protected from light, and preferably under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[5]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Gingerol Derivatives
| Extraction Method | Typical Solvent(s) | Temperature (°C) | Time | Key Advantages | Key Disadvantages |
| Maceration | Ethanol, Methanol | Room Temperature | 24-72 hours | Simple, low cost | Time-consuming, lower yield |
| Soxhlet Extraction | Ethanol, Hexane | Boiling point of solvent | 6-8 hours | Efficient for exhaustive extraction | Thermally labile compounds can degrade |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 25-60 | 10-30 min | Reduced extraction time, improved yield | Equipment cost |
| Microwave-Assisted Extraction (MAE) | Ethanol | 50-70 | 10-30 min | Very short extraction time, high yield | Potential for localized heating and degradation |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 40-60 | 2-4 hours | Environmentally friendly, high purity | High initial investment |
Table 2: Influence of Extraction Parameters on 6-Gingerol Yield
| Parameter | Condition 1 | Yield/Observation | Condition 2 | Yield/Observation | Reference |
| Temperature | 50°C (Reflux) | Lower Yield | 80°C (Reflux) | Higher Yield | [4] |
| Solvent | Water | Low 6-gingerol content | 60% Ethanol | Higher 6-gingerol content | [8] |
| Time (MAE) | 10 min | High 6-gingerol content | 30 min | Lower 6-gingerol content | [9][10] |
| pH | pH 1 (Acidic) | Promotes conversion to 6-shogaol | pH 4 | Maximum 6-gingerol stability | [6][7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Gingerols
-
Sample Preparation: Grind dried ginger rhizome into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of ginger powder and place it in a 250 mL flask.
-
Add 100 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonication parameters: 40 kHz frequency, 200 W power, for 30 minutes at a controlled temperature of 40°C.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Storage: Store the extract at -20°C in an airtight, amber-colored vial.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Gingerol Quantification
-
Standard Preparation: Prepare a stock solution of 6-gingerol standard (e.g., 1 mg/mL in methanol) and create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the ginger extract in methanol to a final concentration within the calibration curve range. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both with 0.1% formic acid.
-
Gradient Program: A typical gradient could be: 0-20 min, 30-70% A; 20-25 min, 70-100% A; 25-30 min, 100% A; 30-35 min, 100-30% A.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 280 nm.
-
-
Quantification: Identify the 6-gingerol peak based on the retention time of the standard. Quantify the amount of 6-gingerol in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for gingerol extraction and quantification.
Caption: Key signaling pathways modulated by gingerol derivatives.
References
- 1. The Effects of Ginger in Inflammatory Signaling [casi.org]
- 2. 6-Gingerol attenuates macrophages pyroptosis via the inhibition of MAPK signaling pathways and predicts a good prognosis in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The “root” causes behind the anti-inflammatory actions of ginger compounds in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gingerol metabolite and a synthetic analogue Capsarol inhibit macrophage NF-kappaB-mediated iNOS gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. [10]-Gingerol induces mitochondrial apoptosis through activation of MAPK pathway in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulatory Effects of Gingerol in Cancer Cell Growth Through Activation and Suppression of Signal Pathways in Cancer Cell Growth Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Effect of Gingerol in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Diacetoxy-6-Gingerdiol Bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address variability in bioassays involving Methyl diacetoxy-6-gingerdiol. This synthetic gingerol derivative is a promising compound known for its anti-inflammatory and antioxidant properties.[1] However, like many natural product derivatives, achieving consistent and reproducible results in bioassays can be challenging. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate these challenges.
I. Troubleshooting Guides
This section addresses specific issues that may arise during bioassays with this compound, presented in a question-and-answer format.
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, XTT)
Question: My cell viability assay results show high variability between replicate wells when testing this compound. What are the common causes and solutions?
Answer: High variability in cell-based assays is a common issue that can obscure the true effect of your compound.[2] Several factors can contribute to this problem:
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Compound Stability and Solubility:
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Problem: this compound, like other gingerols, can be unstable in aqueous solutions, and its solubility in cell culture media may be limited.[3] Degradation or precipitation of the compound will lead to inconsistent concentrations in your assay wells.
-
Solution:
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Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored at -20°C or -80°C in an appropriate solvent like DMSO.[3]
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[3]
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Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and consistent across all wells, including controls.[4]
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Visually inspect your diluted compound in media for any signs of precipitation before adding it to the cells. If precipitation occurs, you may need to adjust the final concentration or the solvent used.
-
-
-
Cell Seeding and Proliferation:
-
Problem: Inconsistent cell numbers per well or cells that are not in a logarithmic growth phase can lead to significant variability in metabolic assays like MTT.
-
Solution:
-
Ensure a homogenous cell suspension before seeding by gently pipetting.
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Use a calibrated pipette and proper pipetting technique to dispense cells.
-
Optimize cell seeding density to ensure cells are actively proliferating during the assay.
-
Avoid "edge effects" by not using the outer wells of the microplate or by filling them with sterile media or PBS.[5]
-
-
-
Assay Protocol Execution:
-
Problem: Inconsistent incubation times, variations in reagent addition, or incomplete solubilization of formazan (B1609692) crystals (in the MTT assay) can all introduce variability.
-
Solution:
-
Use a multichannel pipette or automated liquid handler for reagent addition to ensure consistency.[2]
-
Ensure uniform incubation times for all plates and wells.
-
For MTT assays, ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient time for dissolution.
-
-
Issue 2: Inconsistent Results in Anti-Inflammatory Assays
Question: I am not observing a consistent dose-dependent inhibition of inflammatory markers (e.g., NO, TNF-α, IL-6) with this compound in my LPS-stimulated macrophage model. What could be the issue?
Answer: Inconsistent results in anti-inflammatory assays can be frustrating. Here are some potential causes and solutions:
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Cell Activation and Health:
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Problem: The inflammatory response of macrophages can vary depending on their passage number, density, and overall health. Inconsistent LPS stimulation can also lead to variable results.
-
Solution:
-
Use cells within a consistent and low passage number range.
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Ensure cells are healthy and evenly distributed before stimulation.
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Use a consistent and validated concentration and source of LPS for stimulation.
-
-
-
Timing of Compound Treatment:
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Problem: The timing of this compound treatment relative to LPS stimulation is critical and can significantly impact the observed effect.
-
Solution:
-
Optimize the treatment schedule. Typically, pre-treatment with the compound for 1-2 hours before LPS stimulation is effective for inhibiting pro-inflammatory signaling pathways.[5]
-
-
-
Assay Sensitivity and Dynamic Range:
-
Problem: The assay may not be sensitive enough to detect subtle changes in inflammatory markers, or the signal may be outside the linear range of detection.
-
Solution:
-
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate.[7] For cell-based assays, it is recommended to prepare a concentrated stock solution in high-purity DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to a month) or -80°C for long-term storage (up to six months).[3]
Q2: What is the known mechanism of action for this compound?
A2: this compound is known to exert its anti-inflammatory and antioxidant effects primarily through the modulation of the NF-κB and NLRP3 inflammasome signaling pathways.[8][9] It has been shown to inhibit the activation of the NLRP3 inflammasome, which in turn reduces the production of pro-inflammatory cytokines like IL-1β.[10]
Q3: At what concentrations should I test this compound?
A3: The effective concentration of this compound can vary depending on the cell type and the specific bioassay. Published data suggests it can be effective in the nanomolar range for inhibiting the NLRP3 inflammasome in certain cell types.[5] It is recommended to perform a dose-response study starting from a low nanomolar range and extending to the micromolar range to determine the optimal concentration for your specific experimental setup.
Q4: Can I use assays other than MTT to assess cell viability?
A4: Yes, several alternative cell viability assays are available, each with its own advantages and disadvantages. These include XTT, WST-1, and resazurin-based assays. These assays produce a soluble formazan product, eliminating the solubilization step required for the MTT assay. However, it is important to validate the chosen assay for your specific cell type and experimental conditions.
III. Quantitative Data Summary
Direct quantitative data on the variability of this compound bioassays is limited in the current literature. However, data from closely related gingerols can provide an estimate of expected variability. The table below summarizes IC50 values for gingerol-related compounds in various antioxidant assays. This variation can be attributed to differences in experimental protocols, reagents, and the inherent stability of the compounds.
| Compound | Assay | IC50 Value (µM) | Reference |
| 6-Gingerol | DPPH Radical Scavenging | 26.3 | [11] |
| 6-Gingerol | Superoxide Radical Scavenging | 4.05 | [11] |
| 6-Gingerol | Hydroxyl Radical Scavenging | 4.62 | [11] |
| Ginger Extract | DPPH Radical Scavenging | 56 µg/mL | |
| Ginger Extract | DPPH Radical Scavenging | 8.29 ± 1.73 µg/mL | [12] |
IV. Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Materials:
-
This compound
-
Cells in culture
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include vehicle control wells (medium with the same concentration of solvent as the compound-treated wells).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 540 and 570 nm.
-
2. DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[13]
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plate or spectrophotometer
-
-
Procedure:
-
Prepare different concentrations of this compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of the compound solution to each well.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
3. Anti-Inflammatory Assay in LPS-Stimulated Macrophages
This protocol outlines a method to assess the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production.[6]
-
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture medium and supplements
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add an equal volume of supernatant and Griess reagent to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
V. Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound bioassays.
Caption: A typical experimental workflow for a cell-based bioassay.
References
- 1. This compound | CAS:863780-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS 863780-90-9 | ScreenLib [screenlib.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Storage and handling of Methyl diacetoxy-6-gingerdiol stock solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl diacetoxy-6-gingerdiol. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic derivative of gingerol, a bioactive compound found in the rhizomes of the ginger plant (Zingiber officinale)[1]. It is synthesized to potentially enhance the bioavailability and stability of natural gingerols[1]. This compound is recognized for its anti-inflammatory and antioxidant properties[2].
Q2: What is the primary mechanism of action for this compound?
This compound has been shown to exert its anti-inflammatory effects by inhibiting the IL-1β-mediated NLRP3 inflammasome pathway[3][4]. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases[5][6]. By inhibiting this pathway, the compound prevents the activation of Caspase-1 and the subsequent release of pro-inflammatory cytokines[3][4].
Q3: What is the recommended solvent for preparing a stock solution?
The most commonly recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO)[3]. It is also soluble in other organic solvents such as acetone, chloroform, dichloromethane, and ethyl acetate[3][7]. For cell culture experiments, DMSO is the preferred initial solvent[8].
Q4: How should I prepare and store the stock solution to ensure its stability?
To prepare a stock solution, dissolve this compound in 100% DMSO[3]. If you encounter solubility issues, you can gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution[3][8]. It is highly recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles[3][8].
Q5: Is this compound stable in aqueous solutions?
While specific stability data in aqueous solutions is limited, it is expected that the compound may be susceptible to hydrolysis of its acetyl groups under non-neutral pH conditions. Its structural analog, 6-gingerol, is most stable at pH 4 and degrades more rapidly at higher temperatures and in acidic or alkaline conditions[8]. Therefore, it is advisable to prepare fresh aqueous working solutions from the DMSO stock for each experiment[8].
Data Presentation
Storage Recommendations for Stock Solutions
| Storage Temperature | Duration | Recommendations | Citations |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [3][8] |
| -80°C | Up to 6 months | Aliquot for long-term storage. | [3][8] |
Solubility Information
| Solvent | Solubility | Citations |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3][7] |
| Acetone | Soluble | [3][7] |
| Chloroform | Soluble | [3][7] |
| Dichloromethane | Soluble | [3][7] |
| Ethyl Acetate | Soluble | [3][7] |
Biological Activity Data
| Parameter | Cell Line | Concentration(s) | Incubation Time | Observed Effect | Reference |
| Cytotoxicity | Nucleus Pulposus Cells (NPCs) | ≤ 1 nM | 24 or 48 hours | Not cytotoxic | [4] |
| Extracellular Matrix (ECM) Regulation | Nucleus Pulposus Cells (NPCs) | 0.5, 1 nM | 24 hours | Promoted anabolism and inhibited catabolism of the ECM | [9] |
| Pyroptosis Inhibition | Nucleus Pulposus Cells (NPCs) | 0.5, 1 nM | 24 hours | Inhibited pyroptosis | [9] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Cell Culture Medium | The final DMSO concentration is too high (typically >0.1%).The aqueous solubility of the compound has been exceeded.The stock solution was added to cold or room-temperature media. | Ensure the final DMSO concentration in the culture medium is low (ideally ≤0.1%).Prepare an intermediate dilution in a small volume of pre-warmed media before adding to the final culture volume.Always pre-warm the cell culture media to 37°C before adding the compound.[3] |
| Low Solubility When Preparing Stock Solution | Insufficient mixing or sonication.Purity of the compound. | Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[8]Ensure you are using a high-purity compound. |
| Inconsistent or Unexpected Experimental Results | Degradation of the compound due to improper storage or handling.Repeated freeze-thaw cycles of the stock solution.Inaccurate concentration of the stock solution. | Always use freshly prepared working solutions from a properly stored and aliquoted stock.Avoid repeated freezing and thawing of the stock solution.[3][8]Verify the concentration of the stock solution if possible. |
| Cell Toxicity at Expected Non-Toxic Concentrations | High concentration of the solvent (e.g., DMSO).Contamination of the stock solution. | Perform a solvent toxicity control experiment to determine the tolerance of your cell line.Prepare a fresh stock solution using sterile techniques and high-purity solvent.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a working solution from a DMSO stock for cell culture experiments.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). If necessary, warm to 37°C and sonicate to fully dissolve. Aliquot and store at -80°C.[3]
-
Warm Culture Media: Place the required volume of complete cell culture medium in a 37°C water bath or incubator until it reaches temperature.[3]
-
Prepare Intermediate Dilution: In a sterile conical tube, add a small volume of the pre-warmed media (e.g., 500 µL). Add the required volume of the DMSO stock solution to this small volume of media. Mix gently.[3]
-
Prepare Final Working Solution: Immediately transfer the intermediate dilution into the bulk of the pre-warmed cell culture media.
-
Final Mix: Invert the final media container gently 5-10 times to ensure homogenous distribution of the compound.
-
Application: Use the freshly prepared media containing this compound for your experiment promptly. Do not store the final diluted solution for extended periods.
Protocol 2: Cell Viability (MTT) Assay
This protocol is to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Replace the medium with 100 µL of medium containing the desired final concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Express the results as a percentage of the vehicle control.[10]
Protocol 3: NLRP3 Inflammasome Inhibition Assay
This protocol assesses the inhibitory effect of this compound on NLRP3 inflammasome activation.
-
Cell Culture and Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophage-like cells using PMA (e.g., 100 nM for 24-48 hours). Rest the cells for 24 hours in fresh, PMA-free medium.[5]
-
Priming: Prime the differentiated cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[5][11]
-
Compound Treatment: Following priming, treat the cells with various concentrations of this compound for 1 hour.[11]
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP (e.g., 5 mM for 30 minutes) or Nigericin (e.g., 10 µM for 1 hour).[5][11]
-
Supernatant Collection: Collect the cell culture supernatants to measure the levels of secreted IL-1β.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Visualizations
References
- 1. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS:863780-90-9 | Manufacturer ChemFaces [chemfaces.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Overcoming poor peak shape in Methyl diacetoxy-6-gingerdiol chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor peak shape during the chromatographic analysis of Methyl diacetoxy-6-gingerdiol.
Troubleshooting Guide: Overcoming Poor Peak Shape
Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of quantification. This guide provides a systematic approach to diagnosing and resolving these common issues.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common problem when analyzing phenolic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.
Initial Diagnostic Steps:
-
Assess all peaks: If all peaks in the chromatogram are tailing, it may indicate a system-wide issue like a column void or excessive extra-column volume.[1]
-
Examine specific peaks: If only the this compound peak or other polar analytes are tailing, the problem is likely due to secondary interactions with the column packing material.[1]
Solutions for Secondary Interaction-Related Tailing:
-
Mobile Phase pH Adjustment: this compound, a phenolic compound, can interact with residual silanol (B1196071) groups on the silica-based stationary phase, which is a primary cause of peak tailing.[1] Lowering the mobile phase pH (e.g., to pH 2.5-3.5) using an acidic modifier like formic acid can suppress the ionization of these silanol groups, thereby reducing unwanted secondary interactions and improving peak symmetry.[1]
-
Use of Mobile Phase Additives: The addition of a small concentration of an acid, such as 0.1% formic acid, to the mobile phase is a common and effective strategy to improve the peak shape of gingerols and related compounds.[2]
-
Column Choice: Employing a modern, high-purity, end-capped C18 column can significantly minimize peak tailing. End-capping deactivates most of the residual silanol groups that cause secondary interactions.
Q2: I am observing peak fronting for this compound. What does this indicate and what are the solutions?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is typically a sign of column overload or an issue with the sample solvent.
Potential Causes and Solutions:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte band to spread and result in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting chromatographic conditions for the analysis of this compound?
Based on methods for related ginger compounds, the following conditions can be a good starting point:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water, with 0.1% formic acid added to both solvents to improve peak shape.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at around 280 nm.
Q2: How does the concentration of formic acid in the mobile phase affect peak shape?
Increasing the concentration of formic acid generally improves peak symmetry for phenolic compounds by better suppressing silanol interactions. A study on gingerol analysis found that a 10 mM aqueous formic acid solution in the mobile phase provided better peak shape and resolution compared to lower concentrations.[2]
Q3: Can the column itself be the cause of persistent peak shape problems?
Yes, column degradation over time can lead to poor peak shape. If you have tried optimizing the mobile phase and sample conditions without success, consider the following:
-
Column Contamination: Strongly retained compounds from previous injections can build up on the column, creating active sites that cause tailing. Flushing the column with a strong solvent may help.
-
Column Void: A void at the column inlet can cause peak distortion. This can be a result of pressure shocks or operating at a pH that degrades the silica (B1680970) packing.
-
Column Age: All columns have a finite lifetime. If the column is old and has been used extensively, it may need to be replaced.
Data Presentation
The following table illustrates the expected improvement in peak shape for a phenolic compound with the addition of a mobile phase modifier. While this data is for caffeic and syringic acids, a similar trend would be anticipated for this compound.
Table 1: Effect of Mobile Phase Additive on Tailing Factor of Phenolic Acids
| Phenolic Acid | Mobile Phase | Tailing Factor (TF) |
| Caffeic Acid | 0.15% Formic Acid | 1.35 |
| Caffeic Acid | 0.15% Formic Acid + 0.25% DES | 1.10 |
| Syringic Acid | 0.15% Formic Acid | 1.33 |
| Syringic Acid | 0.15% Formic Acid + 0.25% DES | 1.12 |
*Data synthesized from a study on the effect of deep eutectic solvents (DES) as mobile phase additives.[1]
Experimental Protocols
Protocol for Mobile Phase Preparation with Formic Acid:
-
To prepare a 0.1% formic acid solution in water (Solvent A), add 1 mL of high-purity formic acid to a 1 L volumetric flask.
-
Bring the volume to 1 L with HPLC-grade water and mix thoroughly.
-
To prepare a 0.1% formic acid solution in acetonitrile (Solvent B), add 1 mL of high-purity formic acid to a 1 L volumetric flask.
-
Bring the volume to 1 L with HPLC-grade acetonitrile and mix thoroughly.
-
Degas both solvents before use.
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor peak shape in the chromatography of this compound.
References
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Activity of Methyl Diacetoxy-6-Gingerdiol and 6-Gingerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of 6-gingerol (B72531), a well-studied bioactive compound from ginger, and its synthetic derivative, methyl diacetoxy-6-gingerdiol. While direct comparative studies on this compound are limited, this document synthesizes available data on the closely related diacetoxy-6-gingerdiol to offer insights into the potential enhancements in bioactivity through chemical modification.
Executive Summary
6-Gingerol is the major pungent and bioactive component of fresh ginger, known for its anti-inflammatory effects mediated through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of key inflammatory signaling pathways such as NF-κB and MAPK.[1][2][3] this compound is a synthetic derivative designed to potentially enhance bioavailability and efficacy.[4][5] Data on a closely related compound, diacetoxy-6-gingerdiol, suggests a potent anti-inflammatory mechanism involving the inhibition of the NLRP3 inflammasome at nanomolar concentrations, indicating a potentially higher potency for specific inflammatory targets compared to 6-gingerol.[6][7]
Data Presentation: Quantitative Comparison
| Compound | Target | Assay System | IC50 Value / Effective Concentration | Reference |
| Diacetoxy-6-gingerdiol | NLRP3 Inflammasome | Human Nucleus Pulposus Cells (in vitro) | Effective at 0.5-1 nM | [7] |
| 6-Gingerol | COX-2 | Mouse Skin (in vivo) | >50 µM | [8] |
| 6-Gingerol | Nitric Oxide (NO) Production | Murine Macrophages (RAW 264.7) | IC50: ~15 µM | |
| 6-Gingerol | Prostaglandin E2 (PGE2) Production | Murine Macrophages (RAW 264.7) | IC50: ~20 µM | |
| 6-Gingerol | DPPH Radical Scavenging | In vitro | IC50: 26.3 µM | [9] |
| 6-Gingerol | Superoxide Radical Scavenging | In vitro | IC50: 4.05 µM | [9] |
| 6-Gingerol | Hydroxyl Radical Scavenging | In vitro | IC50: 4.62 µM | [9] |
Signaling Pathways and Mechanisms of Action
Both 6-gingerol and diacetoxy-6-gingerdiol exert their anti-inflammatory effects by modulating key signaling pathways.
6-Gingerol is known to inhibit multiple pathways:
-
NF-κB Pathway : It suppresses the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[1][10]
-
MAPK Pathway : 6-gingerol can inhibit the phosphorylation of p38 MAPK, another critical pathway involved in the inflammatory response.[2][11]
The following diagram illustrates the inhibitory action of 6-gingerol on these pathways.
Caption: 6-Gingerol inhibits inflammatory pathways by targeting p38 MAPK and IKK.
Diacetoxy-6-gingerdiol has been shown to be a potent inhibitor of the NLRP3 inflammasome .[6][7] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18.
The diagram below outlines the NLRP3 inflammasome activation and its inhibition by diacetoxy-6-gingerdiol.
Caption: Diacetoxy-6-gingerdiol inhibits the NLRP3 inflammasome assembly.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of anti-inflammatory compounds.
General Experimental Workflow
The following diagram outlines a general workflow for assessing the in vitro anti-inflammatory activity of test compounds.
Caption: General workflow for in vitro anti-inflammatory screening.
Protocol 1: NLRP3 Inflammasome Inhibition Assay
This assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome.
-
Cell Line: Human monocytic cell line (THP-1) or primary bone marrow-derived macrophages (BMDMs).
-
Differentiation (for THP-1 cells): Differentiate THP-1 cells into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL for 48 hours).
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Activation (Signal 2): Induce NLRP3 inflammasome activation by adding an agonist such as ATP (e.g., 5 mM for 45 minutes) or Nigericin (e.g., 10 µM for 1 hour).
-
Quantification of IL-1β: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β secretion for each concentration of the test compound relative to the vehicle-treated control. Determine the IC50 value using non-linear regression.
Protocol 2: COX-2 Inhibition Assay in RAW 264.7 Cells
This protocol assesses the ability of a compound to inhibit the expression and activity of the COX-2 enzyme.
-
Cell Line: Murine macrophage cell line (RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulation: Induce COX-2 expression by stimulating the cells with LPS (e.g., 1 µg/mL for 24 hours).
-
PGE2 Measurement: Collect the supernatant and measure the concentration of Prostaglandin E2 (PGE2), a product of COX-2 activity, using a specific ELISA kit.
-
Western Blot Analysis for COX-2 Expression: Lyse the cells and perform Western blotting to determine the protein levels of COX-2. Use β-actin as a loading control.
-
Data Analysis: For PGE2 inhibition, calculate the IC50 value. For Western blot, quantify the band intensities to determine the reduction in COX-2 expression relative to the LPS-treated control.
Protocol 3: NF-κB Activation Assay (p65 Nuclear Translocation)
This assay measures the inhibition of NF-κB activation by assessing the nuclear translocation of the p65 subunit.
-
Cell Line: RAW 264.7 or other suitable cell lines.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL for 30-60 minutes).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against NF-κB p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Protocol 4: p38 MAPK Phosphorylation Assay (Western Blot)
This protocol determines the effect of a compound on the activation of the p38 MAPK pathway.
-
Cell Line: RAW 264.7 cells.
-
Treatment and Stimulation: Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL for 15-30 minutes).
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).
-
Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-p38 and total p38. Calculate the ratio of p-p38 to total p38 to determine the extent of inhibition of p38 phosphorylation.
Conclusion
While 6-gingerol is a well-documented anti-inflammatory agent with broad-spectrum activity, the available data on diacetoxy-6-gingerdiol suggests that chemical modification of the parent compound may lead to derivatives with enhanced potency and more specific mechanisms of action, such as the potent inhibition of the NLRP3 inflammasome. The lack of direct comparative studies for this compound highlights a gap in the current research landscape. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which are essential for elucidating the therapeutic potential of novel gingerol derivatives in the field of inflammation research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Validating an HPLC Method for Gingerol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common High-Performance Liquid Chromatography (HPLC) methods for the quantification of 6-gingerol (B72531), a primary bioactive compound in ginger (Zingiber officinale). Due to the limited availability of specific validation data for Methyl diacetoxy-6-gingerdiol, this document focuses on the well-established methodologies for 6-gingerol. The principles and protocols outlined here are directly applicable and adaptable for the validation of analytical methods for related gingerol compounds.
The validation parameters discussed adhere to the International Council for Harmonisation (ICH) guidelines, ensuring the reliability, accuracy, and precision of the analytical results.[1][2][3][4][5]
Comparison of HPLC Methods for 6-Gingerol Analysis
The selection of an appropriate HPLC method is critical for the accurate quantification of bioactive compounds. Below is a comparison of two distinct reversed-phase HPLC (RP-HPLC) methods, highlighting their key chromatographic conditions and performance characteristics.
Table 1: Comparison of HPLC Methodologies
| Parameter | Method A: Gradient Elution | Method B: Isocratic Elution |
| Column | C18 column (150 x 4.6mm, 5µm)[2] | ODS-3 column (250 x 4.6 mm, 5µm)[6] |
| Mobile Phase | Gradient of Acetonitrile and Water[2][7] | Methanol (B129727):Water (90:10, v/v)[6] |
| Flow Rate | 1.0 mL/min[2][8][9] | 1.0 mL/min[6] |
| Detection (UV) | 282 nm[2][8] | 282 nm[6] |
| Run Time | ~38-43 minutes[7][8] | ~5 minutes[6] |
| Primary Advantage | Better resolution for multiple gingerols and shogaols.[8] | Faster analysis time, simpler operation.[6] |
Method Validation Parameters: A Quantitative Comparison
Method validation ensures that an analytical procedure is suitable for its intended purpose.[4] Key validation parameters for the two HPLC methods are summarized below, based on typical performance data from published studies.
Table 2: Summary of Validation Data
| Validation Parameter | Method A (Gradient) | Method B (Isocratic) | ICH Acceptance Criteria |
| Linearity (R²) | > 0.999[2] | > 0.997[9] | R² ≥ 0.995[5] |
| Range (µg/mL) | 20 - 60[2] | 1 - 1000[6][10] | 80-120% of test concentration[5] |
| Accuracy (% Recovery) | 91.57 - 102.36%[2] | 97.8%[6][10] | Typically 80-120%[2] |
| Precision (%RSD) | < 3.5%[2] | < 2.0% | ≤ 2% is common[3] |
| LOD (µg/mL) | 0.8567[2] | 0.489[6][10] | Method dependent |
| LOQ (µg/mL) | 2.8555[2] | 1.482[6][10] | Method dependent |
LOD: Limit of Detection; LOQ: Limit of Quantitation; R²: Correlation Coefficient; %RSD: Percent Relative Standard Deviation.
Experimental Protocols
Detailed methodologies for sample preparation and the two compared HPLC methods are provided below.
Sample Preparation (General Protocol)
-
Extraction : An accurately weighed amount of powdered ginger rhizome or extract is subjected to extraction, often using methanol or ethanol (B145695) in an ultrasonic bath.[7]
-
Filtration : The resulting extract is filtered through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter before injection into the HPLC system.[9]
-
Standard Preparation : A stock solution of 6-gingerol standard is prepared in a suitable solvent like methanol.[6] Serial dilutions are then made to create a series of calibration standards.[6]
Method A: Gradient Elution Protocol
-
Instrumentation : HPLC system with a PDA or UV detector.
-
Column : C18 (150 x 4.6mm, 5µm).[2]
-
Mobile Phase A : Water.[2]
-
Mobile Phase B : Acetonitrile.[2]
-
Flow Rate : 1.0 mL/min.[2]
-
Detection : 282 nm.[2]
-
Injection Volume : 20 µL.[8]
-
Gradient Program : A typical gradient might start at 55% Acetonitrile, increasing linearly over time to elute compounds with different polarities.[7]
Method B: Isocratic Elution Protocol
-
Instrumentation : HPLC system with a PDA or UV detector.[6]
-
Column : Inertsil ODS-3 (250 x 4.6 mm, 5-μm).[6]
-
Mobile Phase : A pre-mixed and degassed solution of Methanol and Water (90:10, v/v).[6]
-
Flow Rate : 1.0 mL/min.[6]
-
Detection : 282 nm.[6]
-
Injection Volume : 10-20 µL.
-
Run Time : 5 minutes.[6]
Visualizing Workflows and Pathways
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for validating an analytical method according to ICH guidelines.[1]
Caption: A flowchart of the HPLC method validation process.
Signaling Pathway Modulated by 6-Gingerol
6-Gingerol is known for its anti-inflammatory properties, which are partly achieved by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] This pathway is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB inflammatory pathway by 6-Gingerol.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. zenodo.org [zenodo.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. actascientific.com [actascientific.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. impactfactor.org [impactfactor.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. utm.mx [utm.mx]
- 10. [PDF] A Simple HPLC Method for the Analysis of [ 6 ]-Gingerol Produced by Multiple Shoot Culture of Ginger ( Zingiber officinale ) | Semantic Scholar [semanticscholar.org]
- 11. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Therapeutic Potential of 6,8,10-Gingerols Against Cox Pathway by Molecular Docking Analysis[v1] | Preprints.org [preprints.org]
A Comparative Efficacy Analysis: Methyl diacetoxy-6-gingerdiol Versus Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of Methyl diacetoxy-6-gingerdiol, a novel natural product derivative, against established synthetic anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This analysis is supported by available experimental data to inform research and drug development efforts in the field of inflammation.
Executive Summary
This compound, a synthetic derivative of the bioactive ginger compound 6-gingerol (B72531), demonstrates potent anti-inflammatory properties primarily through the inhibition of the NLRP3 inflammasome.[1][2][3] While direct comparative data with synthetic drugs on common inflammatory targets like cyclooxygenase (COX) enzymes are limited, its parent compound, 6-gingerol, exhibits inhibitory effects on these pathways. Synthetic anti-inflammatory drugs, such as NSAIDs and corticosteroids, have well-characterized mechanisms of action, targeting COX enzymes and the nuclear factor-kappa B (NF-κB) pathway, respectively. This guide presents a compilation of in vitro and in vivo data to facilitate a comparative assessment of these compounds.
Data Presentation
In Vitro Efficacy: Inhibition of Key Inflammatory Mediators
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, its parent compound 6-gingerol, and representative synthetic anti-inflammatory drugs against key targets in the inflammatory cascade. It is important to note that direct comparative studies are limited, and the data presented are collated from various independent studies.
| Compound | Target | Assay System | IC50 Value |
| This compound | NLRP3 Inflammasome | Human Nucleus Pulposus Cells | Effective at 0.5-1 nM[3] |
| 6-Gingerol | COX-1 | Not specified | >50 µM[4] |
| COX-2 | Not specified | 32 µM[5] | |
| Diclofenac (NSAID) | COX-1 | Human Articular Chondrocytes | 0.611 µM |
| COX-2 | Human Articular Chondrocytes | 0.63 µM | |
| Indomethacin (NSAID) | COX-1 | Human Articular Chondrocytes | 0.063 µM |
| COX-2 | Human Articular Chondrocytes | 0.48 µM | |
| Celecoxib (NSAID) | COX-1 | Rat | Not specified |
| COX-2 | Rat | Not specified | |
| Dexamethasone (Corticosteroid) | NF-κB | A549 cells | 0.5 x 10-9 M |
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds. The table below presents the effective doses of 6-gingerol and synthetic anti-inflammatory drugs in reducing paw edema in rats.
| Compound | Animal Model | Dosing Route | Effective Dose | Paw Edema Inhibition |
| 6-Gingerol | Rat | Not specified | Not specified | Effective in reducing edema[6] |
| Indomethacin | Rat | Intraperitoneal | 5 mg/kg | Significant inhibition[7] |
| Dexamethasone | Rat | Intraperitoneal | 10 mg/kg | Significant reduction[8] |
| Celecoxib | Rat | Intraperitoneal | 0.3-30 mg/kg | Dose-dependent reduction[9][10] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a widely used in vivo model for evaluating the anti-inflammatory properties of test compounds.[11][12][13][14][15]
Objective: To assess the ability of a test compound to reduce acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound)
-
Reference drugs (e.g., Indomethacin, Dexamethasone)
-
Vehicle (appropriate for dissolving the test and reference compounds)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping and Administration: Divide the animals into groups (n=6 per group): a control group (vehicle), a positive control group (reference drug), and test groups (different doses of the test compound). Administer the vehicle, reference drug, or test compound via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of the NLRP3 Inflammasome
This compound exerts its anti-inflammatory effects by potently inhibiting the NLRP3 inflammasome, a key signaling platform in the innate immune system.[1][16][17] This inhibition prevents the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effect of the hydralcoholic extract of Zingiber officinale rhizomes on rat paw and skin edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. carrageenan-induced paw oedema: Topics by Science.gov [science.gov]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Bioactivity of Methyl Diacetoxy-6-Gingerdiol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of experimental results for Methyl diacetoxy-6-gingerdiol and its related compounds, Methyl 6-gingerdiol (B601187) and Diacetoxy-6-gingerdiol. The information is intended to offer an objective comparison of their biological performance, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action. While comprehensive data for this compound remains limited in publicly accessible literature, this guide synthesizes the available information to support further research and development.
Quantitative Data Summary
The following tables summarize the available quantitative data on the bioactivity of Diacetoxy-6-gingerdiol and the extensively studied 6-gingerol (B72531), the parent compound of this series. Data for this compound and Methyl 6-gingerdiol is not currently available in the reviewed literature.
Table 1: Anti-Inflammatory and Antioxidant Activity
| Compound | Target/Assay | Cell Line/System | Concentration / IC50 | Reference |
| Diacetoxy-6-gingerdiol | NLRP3 Inflammasome | Human Nucleus Pulposus Cells | Effective at 0.5-1 nM | [1][2] |
| 6-Gingerol | COX-2 | Mouse Skin (in vivo) | >50 µM | [1] |
| 6-Gingerol | Nitric Oxide (NO) Production | Murine Macrophages (RAW 264.7) | Dose-dependent inhibition | [3] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 Value | Reference |
| Diacetoxy-6-gingerdiol | HT-29 (Human Colon Cancer) | More potent than 6-gingerol | [4] |
| (3R,5S)-6-gingerdiol (M1) | H-1299 (Human Lung Cancer) | Comparable to 6-gingerol | [5] |
| (3S,5S)-6-gingerdiol (M2) | H-1299 (Human Lung Cancer) | Less potent than 6-gingerol | [5] |
| 6-Gingerol | H-1299 (Human Lung Cancer) | Not specified | [5] |
Signaling Pathways and Mechanisms of Action
This compound is described as a synthetic derivative of gingerol, suggesting it may share similar biological activities with its parent compound, such as anti-inflammatory and antioxidant effects.[6][7] It is proposed that its mode of action involves the modulation of cellular pathways related to inflammation and oxidative stress, potentially through the inhibition of cyclooxygenase (COX) enzymes and a reduction in pro-inflammatory cytokine production.[6]
Diacetoxy-6-gingerdiol has been shown to exert its anti-inflammatory effects through the potent inhibition of the NLRP3 inflammasome pathway at nanomolar concentrations.[1][2] The NLRP3 inflammasome is a key component of the innate immune system responsible for the production of pro-inflammatory cytokines. Additionally, this compound is known to activate the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response.
Methyl 6-gingerdiol has been identified as a major metabolite of 6-gingerol in various cancer cell lines and in mice.[5] Studies have shown that these metabolites, specifically (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol, exhibit cytotoxic effects on human cancer cells.[5]
The parent compound, 6-gingerol , is well-documented to modulate multiple signaling pathways, including the NF-κB and MAPK pathways, which are central to the inflammatory response.[3]
Visualizing the Pathways
To illustrate the mechanisms described, the following diagrams were generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these compounds.
NLRP3 Inflammasome Inhibition Assay
-
Cell Culture: Human nucleus pulposus cells are cultured in a suitable medium, such as DMEM/F-12, supplemented with fetal bovine serum and antibiotics.
-
Induction of Inflammation: Cells are pre-treated with a pro-inflammatory stimulus, such as Interleukin-1β (IL-1β), to induce the expression of NLRP3 inflammasome components.
-
Compound Treatment: Following stimulation, cells are treated with varying concentrations of the test compound (e.g., Diacetoxy-6-gingerdiol) for a specified period.
-
Measurement: The expression of NLRP3, ASC, and caspase-1 is measured using techniques like Western blotting or qPCR. The levels of IL-1β and IL-18 in the cell supernatant are quantified using ELISA.
-
Data Analysis: The inhibitory effect of the compound on the NLRP3 inflammasome is determined by comparing the expression levels of the target proteins and cytokines in treated cells versus untreated controls.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HT-29, H-1299) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compounds for 24 to 48 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture and Stimulation: Murine macrophage cells (RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide.
-
Compound Treatment: The cells are co-treated with LPS and various concentrations of the test compound.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The Griess reagent is added to the supernatant, which reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve, and the inhibitory effect of the compound on NO production is calculated.[3]
Conclusion
The available data indicates that Diacetoxy-6-gingerdiol is a highly potent anti-inflammatory agent, particularly through its targeted inhibition of the NLRP3 inflammasome. Its bioactivity at the nanomolar level suggests significant therapeutic potential. While quantitative data for this compound is currently lacking, its structural similarity to 6-gingerol and diacetoxy-6-gingerdiol warrants further investigation into its biological effects. The metabolites of 6-gingerol, such as Methyl 6-gingerdiol, also demonstrate cytotoxic activity, highlighting the complex pharmacology of this family of compounds. Further comparative studies are essential to fully elucidate the structure-activity relationships and therapeutic potential of these ginger-derived molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-gingerdiols as the major metabolites of 6-gingerol in cancer cells and in mice and their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 7. Cas 863780-90-9,this compound | lookchem [lookchem.com]
Unraveling the Anti-Inflammatory and Antioxidant Mechanisms of Diacetoxy-6-Gingerdiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Diacetoxy-6-gingerdiol, a potent bioactive compound derived from ginger. Due to the limited specific experimental data on its methylated analog, Methyl diacetoxy-6-gingerdiol, this document will focus on the well-researched Diacetoxy-6-gingerdiol as a representative of this class of compounds. It is presumed that their mechanisms of action are closely related.
This compound is a synthetic derivative of gingerol, a primary bioactive compound from the rhizomes of the ginger plant (Zingiber officinale)[1]. Like its parent compounds, it is investigated for its anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate various cellular pathways involved in inflammation and oxidative stress[1]. This guide will objectively compare the performance of Diacetoxy-6-gingerdiol with other established anti-inflammatory and antioxidant agents, supported by available experimental data and detailed protocols.
Comparative Analysis of Bioactive Compounds
To contextualize the therapeutic potential of Diacetoxy-6-gingerdiol, its activity is compared with other well-known natural compounds with similar mechanisms of action. The following tables summarize the available quantitative data for their anti-inflammatory and antioxidant effects.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Target | Assay System | IC50 Value / Effective Concentration |
| Diacetoxy-6-gingerdiol | NLRP3 Inflammasome | Human Nucleus Pulposus Cells (in vitro) | Effective at 0.5-1 nM |
| Curcumin | COX-2 | Human Colon Cancer Cells (HT-29) | ~15 µM |
| Resveratrol | COX-2 | Murine Macrophages (RAW 264.7) | ~2 µM |
| Quercetin | COX-2 | Human Colon Adenocarcinoma Cells (Caco-2) | ~3.7 µM |
| 6-Gingerol | COX-2 | Mouse Skin (in vivo) | >50 µM |
| 6-Shogaol | COX-2 | Murine Macrophages (RAW 264.7) | More potent than 6-gingerol |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value |
| Diacetoxy-6-gingerdiol related diarylheptanoid | DPPH Scavenging | 76.01% inhibition at 50 µg/mL |
| 6-Gingerol | DPPH Scavenging | ~20 µg/mL |
| 6-Shogaol | DPPH Scavenging | ~8 µg/mL |
| Ascorbic Acid (Vitamin C) | DPPH Scavenging | ~5 µg/mL |
| Trolox | ABTS Scavenging | TEAC value of 1.0 (standard) |
Mechanism of Action: A Dual Approach to Cellular Protection
Diacetoxy-6-gingerdiol exhibits a multifaceted mechanism of action, primarily targeting two crucial cellular pathways: the inhibition of the pro-inflammatory NLRP3 inflammasome and the activation of the protective Nrf2/HO-1 antioxidant response.
Inhibition of the IL-1β-Mediated NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a key component of the innate immune system that, when activated by cellular stress or damage, triggers a cascade of inflammatory responses. This includes the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis. Diacetoxy-6-gingerdiol has been shown to directly inhibit the activation of the NLRP3 inflammasome, thereby mitigating the downstream inflammatory cascade.
Activation of the Nrf2/HO-1 Signaling Pathway
In addition to its anti-inflammatory effects, Diacetoxy-6-gingerdiol also bolsters the cell's endogenous antioxidant defenses through the activation of the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that upregulates the expression of a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). By promoting Nrf2 activity, Diacetoxy-6-gingerdiol enhances cellular resilience against oxidative stress.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory and antioxidant properties of Diacetoxy-6-gingerdiol and its alternatives.
NLRP3 Inflammasome Inhibition Assay
This assay measures the ability of a compound to inhibit the secretion of IL-1β from macrophages following NLRP3 inflammasome activation.
1. Cell Culture and Differentiation:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate THP-1 cells into a macrophage-like phenotype by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
2. Priming and Compound Treatment:
-
Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Pre-treat the cells with various concentrations of the test compound (e.g., Diacetoxy-6-gingerdiol) for 1 hour.
3. NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.
4. Quantification of IL-1β:
-
Collect the cell culture supernatants and quantify the concentration of secreted IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of IL-1β inhibition relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to scavenge the stable DPPH free radical.
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).
-
Prepare a stock solution of the test compound and a positive control (e.g., Ascorbic Acid) in methanol.
2. Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compound, positive control, or methanol (as a blank).
-
Incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value from the dose-response curve.
Conclusion
Diacetoxy-6-gingerdiol demonstrates significant potential as a therapeutic agent due to its potent dual-action mechanism of inhibiting inflammation via the NLRP3 inflammasome and enhancing antioxidant defenses through the Nrf2/HO-1 pathway. The provided comparative data and experimental protocols offer a solid foundation for further research and development of this promising natural compound and its analogs. Future studies directly comparing the bioactivity of this compound are warranted to fully elucidate its therapeutic potential.
References
Comparative Guide to the Synthesis of Methyl Diacetoxy-6-Gingerdiol: An Analysis of Methodological Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl diacetoxy-6-gingerdiol, a synthetic derivative of the naturally occurring[1]-gingerol found in ginger rhizomes, is a compound of increasing interest in pharmacological research due to its potential therapeutic properties. The synthesis of this molecule, chemically known as (3R,5S)-O-Methyl-[1]-gingerdiol diacetate, is a critical step for its further investigation. This guide provides a comparative analysis of the available synthetic methodologies, with a focus on their reproducibility, a key parameter for reliable scientific research and development.
While direct comparative studies on the reproducibility of different synthetic routes to this compound are not extensively documented in publicly available literature, this guide outlines the general synthetic strategies and discusses the critical parameters influencing their success and consistency. The information presented is based on established chemical principles and synthetic protocols for analogous compounds.
General Synthetic Approach
The synthesis of this compound is conceptually a multi-step process originating from a precursor, typically[1]-gingerol. The overall transformation involves three key chemical modifications:
-
Methylation: The phenolic hydroxyl group of the vanillyl moiety in[1]-gingerol is methylated.
-
Reduction: The ketone functional group in the alkyl chain is reduced to a secondary alcohol, forming a diol.
-
Acetylation: The two hydroxyl groups are subsequently acetylated to yield the final diacetate product.
The sequence of these steps can theoretically be varied, leading to different synthetic pathways. However, the most logical and commonly inferred route based on the synthesis of similar compounds would involve the initial preparation of a methylated gingerol precursor, followed by reduction and acetylation.
Methodology and Experimental Protocols
Method 1: Stepwise Synthesis from[1]-Gingerol
This approach involves the sequential modification of[1]-gingerol.
Step 1: O-Methylation of[1]-Gingerol
-
Objective: To selectively methylate the phenolic hydroxyl group of[1]-gingerol.
-
Reagents and Conditions: A common method for the methylation of phenols involves the use of a methylating agent such as dimethyl sulfate (B86663) (DMS) or methyl iodide in the presence of a mild base like potassium carbonate (K₂CO₃) in an inert solvent (e.g., acetone (B3395972) or acetonitrile). The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, O-Methyl-[1]-gingerol, would then be purified by column chromatography.
Step 2: Reduction of O-Methyl-[1]-gingerol
-
Objective: To reduce the ketone group of O-Methyl-[1]-gingerol to a hydroxyl group, forming O-Methyl-[1]-gingerdiol.
-
Reagents and Conditions: A selective reducing agent such as sodium borohydride (B1222165) (NaBH₄) is commonly used for the reduction of ketones in the presence of other functional groups. The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at a low temperature (e.g., 0 °C) to enhance stereoselectivity.
-
Work-up and Purification: The reaction is quenched, often with a dilute acid, and the product is extracted. The resulting O-Methyl-[1]-gingerdiol is then purified, usually by column chromatography.
Step 3: Diacetylation of O-Methyl-[1]-gingerdiol
-
Objective: To acetylate both hydroxyl groups of O-Methyl-[1]-gingerdiol.
-
Reagents and Conditions: Acetic anhydride (B1165640) is the standard reagent for this transformation, often used in the presence of a base catalyst such as pyridine (B92270) or a non-nucleophilic base like triethylamine (B128534) (TEA) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically run at room temperature.
-
Work-up and Purification: After completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the final product, this compound.
Data on Reproducibility: A Critical Gap
A comprehensive search of scientific databases did not yield specific quantitative data comparing the reproducibility of different synthetic methods for this compound. Key performance indicators such as reaction yield, purity of the final product, and reaction times for various approaches are not available in a comparative format.
The reproducibility of the described synthetic sequence would be highly dependent on the precise control of reaction conditions at each step. Factors influencing reproducibility include:
-
Purity of Starting Materials: The purity of the initial[1]-gingerol is crucial.
-
Stoichiometry of Reagents: Precise control over the molar ratios of reactants is essential to avoid side reactions.
-
Reaction Temperature and Time: These parameters must be carefully optimized and consistently maintained.
-
Purification Efficiency: The effectiveness of the chromatographic purification at each stage will significantly impact the overall yield and purity.
Visualizing the Synthetic Workflow
The logical workflow for the synthesis and analysis of this compound can be represented as follows:
Conclusion and Recommendations
The synthesis of this compound is achievable through a logical, multi-step sequence starting from[1]-gingerol. However, a significant gap exists in the scientific literature regarding detailed, reproducible protocols and comparative data on the efficiency and consistency of different synthetic approaches.
For researchers and drug development professionals, it is crucial to:
-
Develop and Validate a Standardized Protocol: A detailed, step-by-step protocol with optimized reaction conditions is necessary to ensure reproducibility.
-
Thoroughly Characterize Intermediates and Final Product: Comprehensive analytical characterization (e.g., NMR, Mass Spectrometry, HPLC) at each stage is essential to confirm the identity and purity of the synthesized compounds.
-
Document and Report Reproducibility Data: Publishing detailed experimental procedures along with data on yield, purity, and reaction times from multiple runs will be invaluable to the scientific community and will facilitate further research on this promising compound.
Until such data becomes available, researchers should approach the synthesis with careful optimization and rigorous analytical control to ensure the reliability of their results.
References
A Comparative Analysis of the Cytotoxic Properties of Methyl diacetoxy-6-gingerdiol and 6-gingerol
For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of two ginger-derived compounds: 6-gingerol (B72531) and its synthetic derivative, Methyl diacetoxy-6-gingerdiol. While extensive research has elucidated the anti-cancer properties of 6-gingerol, data on the cytotoxic activity of this compound remains limited, with current studies primarily focusing on its anti-inflammatory and antioxidant effects. This document aims to summarize the existing experimental data, provide detailed experimental protocols for key cytotoxicity assays, and visualize the known signaling pathways.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound
| Parameter | Cell Line | Treatment/Concentration | Observed Effect |
| Cytotoxicity | Nucleus Pulposus Cells (NPCs) | 0-100 nM (24 or 48 h) | Not cytotoxic at concentrations ≤ 1 nM[1] |
Note: The available data on this compound focuses on its anti-inflammatory and cytoprotective effects in non-cancerous cells at very low concentrations. There is a lack of published data on its cytotoxic effects on cancer cell lines.
Table 2: Cytotoxicity of 6-gingerol
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| HCT-116 | Human Colon Cancer | 160.42 µM | 24 hours[2] |
| H-1299 | Human Lung Cancer | 136.73 µM | 24 hours[2] |
| MDA-MB-231 | Breast Cancer | ~200 µM | 48 hours |
| MCF-7 | Breast Cancer | ~200 µM | 48 hours |
| SCC4, KB | Human Oral Cancer | Dose-dependent cytotoxicity observed | Not specified[3] |
| HeLa | Cervical Cancer | Dose-dependent cytotoxicity observed | Not specified[3] |
Mechanisms of Action
This compound
This compound is a synthetic derivative of gingerol, designed to potentially enhance bioavailability and stability.[4] Its primary documented biological activities are anti-inflammatory and antioxidant. It has been shown to protect the extracellular matrix of nucleus pulposus cells by inhibiting the IL-1β-mediated NLRP3 inflammasome pathway.[1] There is currently a lack of evidence in the scientific literature detailing its specific signaling pathways related to cytotoxicity in cancer cells.
6-gingerol
6-gingerol, the most abundant pungent compound in fresh ginger, has well-documented anti-cancer properties. Its cytotoxic effects are mediated through multiple signaling pathways, leading to apoptosis and cell cycle arrest in various cancer cell lines.[3][5]
Key cytotoxic mechanisms of 6-gingerol include:
-
Induction of Apoptosis: 6-gingerol promotes programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, particularly caspase-3.[3][6]
-
Cell Cycle Arrest: It can induce cell cycle arrest at different phases, such as G2-phase in KB and HeLa cells and S-phase in SCC4 cells, thereby inhibiting cancer cell proliferation.[3]
-
Modulation of Signaling Pathways: 6-gingerol has been shown to influence several key signaling pathways involved in cancer progression, including the MAPK/AP-1 and PI3K/Akt pathways.[7]
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Gingerol Mediates its Anti Tumor Activities in Human Oral and Cervical Cancer Cell Lines through Apoptosis and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 863780-90-9 | NJB78090 [biosynth.com]
- 5. Potential Antitumor Effects of 6-Gingerol in p53-Dependent Mitochondrial Apoptosis and Inhibition of Tumor Sphere Formation in Breast Cancer Cells [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Potential of Methyl diacetoxy-6-gingerdiol: An In Silico Docking Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico docking performance of Methyl diacetoxy-6-gingerdiol and its analogs. By presenting available experimental data and detailed methodologies, we aim to shed light on the therapeutic potential of this ginger-derived compound.
While direct in silico docking studies on this compound are limited in publicly available literature, research on the closely related compound, Diacetoxy-6-gingerdiol, reveals a significant interaction with the NLRP3 inflammasome, a key target in inflammatory pathways. This guide will focus on the docking performance of Diacetoxy-6-gingerdiol against NLRP3 and compare it with other bioactive compounds from ginger, providing a broader context for its potential efficacy.
Comparative Analysis of Binding Affinities
The following table summarizes the in silico docking scores of Diacetoxy-6-gingerdiol and other ginger-derived compounds against various protein targets. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
| Diacetoxy-6-gingerdiol | NLRP3 | -30.64 | [1][2][3] |
| 6-Shogaol | NLRP3 | Potent inhibitor | [4][5] |
| 8-Shogaol | NLRP3 | Potent inhibitor | [5] |
| 10-Gingerol | NLRP3 | Moderate inhibitor | [4] |
| 6-Gingerol | COX-2 | -7.97 | [6][7] |
| 6-Shogaol | COX-2 | -8.10 | [6][7] |
| 6-Paradol | COX-2 | -7.80 | [6][7] |
| 6-Gingerol | 5-LOX | High affinity | |
| 6-Shogaol | 5-LOX | High affinity | |
| 6-Gingerdione | HMG-CoA reductase | -9.24 | |
| 6-Shogaol | HMG-CoA reductase | -6.93 | |
| 6-Paradol | HMG-CoA reductase | -8.51 | |
| 6-Gingerol | SARS-CoV-2 3CLpro | -5.9 | [8] |
| 6-Shogaol | SARS-CoV-2 3CLpro | -5.9 | [8] |
| 6-Gingerol | SARS-CoV-2 PLpro | -6.7 | [8] |
| 8-Gingerol | SARS-CoV-2 PLpro | -6.6 | [8] |
| Shogaol | SARS-CoV-2 PLpro | -7.6 | [8] |
Experimental Protocols
The following provides a detailed, generalized methodology for in silico molecular docking studies, based on common practices using software such as AutoDock Vina.
In Silico Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., NLRP3) is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed and assigned.
-
The prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates and partial charges.
-
-
Ligand Preparation:
-
The 2D structure of the ligand (e.g., Diacetoxy-6-gingerdiol) is drawn using a chemical drawing tool like ChemDraw and saved in a MOL file format.
-
The 2D structure is converted to a 3D structure.
-
The ligand's energy is minimized using a force field such as MMFF94.
-
Gasteiger charges are computed, and rotatable bonds are defined. The prepared ligand is saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are set to cover the binding pocket where the natural ligand binds or a predicted binding site.
-
-
Molecular Docking Simulation:
-
Molecular docking is performed using software like AutoDock Vina.
-
The prepared protein and ligand files, along with the grid box parameters, are provided as input.
-
The docking algorithm explores various conformations and orientations of the ligand within the defined active site, calculating the binding affinity for each pose. The program typically generates multiple binding modes (e.g., 9) ranked by their docking scores.
-
-
Analysis of Docking Results:
-
The docking results are analyzed to identify the best binding pose based on the lowest binding energy (docking score).
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Visualizations
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. insilicodesign.com [insilicodesign.com]
Safety Operating Guide
Prudent Disposal of Methyl Diacetoxy-6-Gingerdiol: A Guide for Laboratory Personnel
Absence of a specific Safety Data Sheet (SDS) for methyl diacetoxy-6-gingerdiol necessitates a cautious approach to its disposal, leveraging data from structurally similar compounds and general principles of laboratory safety. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling and disposing of this compound. This guide provides essential safety and logistical information based on available data for related gingerol derivatives.
Recommended Disposal Procedures
Given the lack of a specific SDS, the following step-by-step disposal plan is recommended. This procedure is based on best practices for handling laboratory chemicals of unknown or partially characterized hazards.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, ensure appropriate PPE is worn. Based on the hazards associated with related compounds like 6-Gingerol, which is classified as toxic if swallowed and causes skin and eye irritation, the following PPE is mandatory:
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the compound as a powder or in a way that could generate aerosols, a NIOSH-approved respirator is recommended.
Always work in a well-ventilated area, preferably within a chemical fume hood.[4]
Step 2: Waste Characterization and Segregation
Due to the lack of specific data, this compound should be treated as a hazardous chemical waste.
-
Solid Waste: Collect any solid waste contaminated with the compound (e.g., filter paper, contaminated gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. The compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]
-
Sharps: Any sharps contaminated with the compound should be disposed of in a designated sharps container.
Step 3: Waste Disposal
Disposal of chemical waste must comply with all local, state, and federal regulations.
-
Engage a Professional Waste Disposal Service: The most prudent course of action is to entrust the disposal to a licensed hazardous waste disposal company. Provide them with all available information about the compound, including its chemical structure and any known properties of related compounds.
-
Do Not Dispose Down the Drain: As a matter of standard laboratory practice, never dispose of chemical waste down the drain.
Step 4: Decontamination
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use an appropriate solvent (e.g., ethanol) followed by a thorough wash with soap and water.
Safety and Hazard Considerations for Related Compounds
The following table summarizes key safety data for 6-Gingerol, a structurally related compound, which should be considered when handling this compound.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | Toxic if swallowed.[4] | Do not ingest. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention. |
| Skin Irritation | Causes skin irritation.[4] | Avoid contact with skin. Wear appropriate protective gloves. If skin contact occurs, wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation.[4] | Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation.[4] | Avoid breathing dust or aerosols. Use in a well-ventilated area or with respiratory protection. |
Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of a chemical compound lacking a specific Safety Data Sheet (SDS).
Caption: Disposal workflow for a chemical without a specific SDS.
References
Personal protective equipment for handling Methyl diacetoxy-6-gingerdiol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl diacetoxy-6-gingerdiol. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is required to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) tested according to EN 374. | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Tightly fitting safety goggles with side shields or a face shield. | To protect eyes from splashes and dust.[1][2] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) or a self-contained breathing apparatus, as conditions warrant.[3] | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][4][5] |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit. | To protect skin from accidental spills. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to prevent accidental exposure.
-
Engineering Controls :
-
Handling Practices :
-
Emergency Procedures :
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.[1][6]
-
In case of eye contact : Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[1][6]
-
If inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[4][6]
-
If swallowed : Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[3][4]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Waste Chemical : Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter sewers or waterways.[5]
-
Contaminated PPE : Used gloves, lab coats, and other disposable protective equipment should be collected in a designated, sealed container and disposed of as chemical waste.
-
Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and treated as chemical waste. Dispose of the clean container according to institutional guidelines.
Workflow for Safe Handling
The following diagram illustrates the logical steps for ensuring safety when working with this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
